Benzylpenicillin Impurity 11
Description
Structure
2D Structure
Properties
CAS No. |
118-53-6 |
|---|---|
Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
(2S,5R,6R)-6-(hex-3-enoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1 |
InChI Key |
QRLCJUNAKLMRGP-JFGNBEQYSA-N |
Isomeric SMILES |
CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
Canonical SMILES |
CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Other CAS No. |
118-53-6 |
Synonyms |
penicillin F penicillin F, ammonia salt(2S-(2alpha,5alpha,6beta))-isome |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Benzylpenicillin Impurity C (p-Hydroxybenzylpenicillin)
DISCLAIMER: The user initially requested information on "Benzylpenicillin Impurity 11." Following an extensive search, this designation was not found in publicly available scientific literature or pharmacopeial standards. This guide focuses on a well-documented and officially recognized related substance, Benzylpenicillin Impurity C , also known as p-Hydroxybenzylpenicillin . This impurity is relevant for researchers, scientists, and drug development professionals working with benzylpenicillin and related compounds.
Introduction
Benzylpenicillin (Penicillin G) is a widely used antibiotic. As with any pharmaceutical compound, the control of impurities is critical to ensure its safety and efficacy. Benzylpenicillin Impurity C, chemically known as (2S, 5R, 6R)-6-[[(4-Hydroxyphenyl)acetyl]amino]-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid, is a known related substance of benzylpenicillin. Its presence in the final drug product needs to be monitored and controlled within pharmacopeial limits. This technical guide provides an in-depth overview of the chemical structure, properties, and analytical characterization of Benzylpenicillin Impurity C.
Chemical Structure and Properties
The chemical structure of Benzylpenicillin Impurity C is provided below:
IUPAC Name: (2S, 5R, 6R)-6-[[(4-Hydroxyphenyl)acetyl]amino]-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
Synonyms: p-Hydroxybenzylpenicillin, Penicillin X, Penicillin III
CAS Number: 525-91-7
Molecular Formula: C₁₆H₁₈N₂O₅S
Molecular Weight: 350.39 g/mol
The core structure of Impurity C is similar to that of benzylpenicillin, with the key difference being the presence of a hydroxyl group (-OH) at the para-position of the phenyl ring in the acyl side chain.
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO. |
| pKa | The presence of the carboxylic acid and phenolic hydroxyl groups suggests acidic properties. The pKa of the carboxylic acid is expected to be in the range of 2.5-3.0, similar to other penicillins. |
Formation Pathway
Benzylpenicillin Impurity C can be formed during the fermentation process for the production of benzylpenicillin if p-hydroxyphenylacetic acid is present as a precursor in the fermentation medium. The penicillin-producing microorganism, such as Penicillium chrysogenum, can incorporate this precursor into the penicillin structure instead of phenylacetic acid.
Experimental Protocols
Isolation and Purification of Benzylpenicillin Impurity C
A general method for the isolation and purification of Benzylpenicillin Impurity C from the mother liquor of benzathine benzylpenicillin production involves the following steps. It should be noted that specific, detailed protocols are often proprietary.
Objective: To isolate and purify Benzylpenicillin Impurity C for use as a reference standard.
Materials:
-
Mother liquor from benzathine benzylpenicillin crystallization.
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane).
-
Silica gel for column chromatography.
-
Recrystallization solvents (e.g., acetone, isopropanol).
-
Rotary evaporator.
-
Chromatography columns.
-
Standard laboratory glassware.
Procedure:
-
Extraction: The mother liquor is concentrated under reduced pressure. The residue is then subjected to liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) to separate the impurity from more polar components.
-
Column Chromatography: The concentrated extract is purified by column chromatography on silica gel. A suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is used to separate Benzylpenicillin Impurity C from other related substances. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Recrystallization: Fractions containing the pure impurity are pooled, and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent system (e.g., acetone/water or isopropanol) to obtain crystals of high purity.
-
Drying: The purified crystals are dried under vacuum to remove residual solvents.
-
Characterization: The identity and purity of the isolated compound are confirmed using analytical techniques such as HPLC, Mass Spectrometry, NMR, and IR spectroscopy.
Analytical Characterization
The structural elucidation and confirmation of Benzylpenicillin Impurity C are typically performed using a combination of spectroscopic techniques. While publicly available, detailed spectral data is limited, the following table summarizes the expected observations.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the β-lactam and thiazolidine ring protons, the characteristic singlet of the benzylic protons, and aromatic protons showing a para-substitution pattern. The phenolic hydroxyl proton will also be present. |
| ¹³C NMR | Carbon signals for the β-lactam carbonyl, the amide carbonyl, the carboxylic acid, the aromatic ring (with signals indicating para-substitution), and the aliphatic carbons of the penicillin core. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 350.39 g/mol . Fragmentation patterns would show characteristic losses of fragments of the penicillin structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the β-lactam, amide, and carboxylic acid, and C-H and C=C stretches of the aromatic ring. |
| High-Performance Liquid Chromatography (HPLC) | A well-resolved peak with a specific retention time under defined chromatographic conditions (e.g., reversed-phase column with a buffered mobile phase). Purity is determined by the peak area percentage. |
Logical Workflow for Impurity Identification and Control
The following diagram illustrates a typical workflow for the identification, characterization, and control of an impurity like Benzylpenicillin Impurity C in a pharmaceutical setting.
Conclusion
Benzylpenicillin Impurity C (p-Hydroxybenzylpenicillin) is a critical process-related impurity that requires careful monitoring in the production of benzylpenicillin. A thorough understanding of its chemical properties, formation pathway, and analytical characterization is essential for drug development professionals to ensure the quality and safety of the final pharmaceutical product. The use of qualified reference standards and validated analytical methods is paramount for the accurate quantification and control of this impurity.
Unraveling the Synthesis of Benzylpenicillin Impurities: A Technical Overview
A definitive synthesis pathway for a compound specifically designated as "Benzylpenicillin Impurity 11" is not publicly available in major pharmacopeias or the current scientific literature. This designation does not correspond to a recognized impurity in the European, United States, Japanese, or Chinese Pharmacopoeias. It is likely a proprietary identifier used by a specific manufacturer or a novel impurity that has not yet been widely documented.
This technical guide will, therefore, focus on the general principles of impurity formation during the synthesis and degradation of Benzylpenicillin (Penicillin G). Understanding these pathways is crucial for researchers, scientists, and drug development professionals to control and monitor the purity of this vital antibiotic. We will explore the synthesis of a well-characterized and significant related substance, Benzylpenicillin Impurity A (6-aminopenicillanic acid) , as a representative example of a process-related impurity.
I. Formation of Impurities in Benzylpenicillin Production
Impurities in benzylpenicillin can arise from several sources:
-
Starting Materials: Impurities present in the precursors used for the fermentation process or subsequent chemical modifications.
-
Manufacturing Process: Intermediates, by-products, and reagents that are not fully removed during purification.
-
Degradation: Chemical decomposition of benzylpenicillin under various conditions such as pH changes, temperature fluctuations, and exposure to moisture or enzymes.
Common degradation pathways include the hydrolysis of the β-lactam ring, leading to the formation of penicilloic acids, and rearrangement reactions.
II. Synthesis Pathway of a Key Process-Related Impurity: Benzylpenicillin Impurity A (6-Aminopenicillanic Acid)
6-Aminopenicillanic acid (6-APA) is the fundamental precursor for the synthesis of all semi-synthetic penicillins and is also considered a critical process-related impurity in benzylpenicillin production if the fermentation and purification processes are not adequately controlled. Its synthesis is a cornerstone of penicillin chemistry.
The industrial production of 6-APA is primarily achieved through the enzymatic or chemical cleavage of the phenylacetyl side chain from benzylpenicillin.
A. Enzymatic Synthesis of 6-Aminopenicillanic Acid
This is the most common and environmentally friendly method. It utilizes the enzyme penicillin G acylase (PGA), which specifically hydrolyzes the amide bond connecting the phenylacetyl side chain to the 6-amino position of the penicillin nucleus.
Experimental Protocol: Enzymatic Hydrolysis of Benzylpenicillin
-
Enzyme Immobilization: Penicillin G acylase is typically immobilized on a solid support (e.g., porous beads) to allow for easy separation from the reaction mixture and reuse.
-
Reaction Setup: A solution of benzylpenicillin potassium salt in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0) is prepared.
-
Enzymatic Reaction: The immobilized PGA is added to the benzylpenicillin solution, and the mixture is stirred at a controlled temperature (typically 35-40 °C).
-
pH Control: The pH of the reaction mixture is continuously monitored and maintained at the optimal level for enzyme activity by the addition of a base (e.g., sodium hydroxide), as the reaction produces phenylacetic acid, which lowers the pH.
-
Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to determine the concentration of 6-APA and remaining benzylpenicillin.
-
Product Isolation: Once the reaction is complete, the immobilized enzyme is filtered off. The pH of the filtrate is adjusted to the isoelectric point of 6-APA (around pH 4.3) to precipitate the product.
-
Purification: The precipitated 6-APA is collected by filtration, washed with cold water, and dried under vacuum.
Quantitative Data: Enzymatic Synthesis of 6-APA
| Parameter | Typical Value |
| Substrate Concentration | 5-10% (w/v) Benzylpenicillin K salt |
| Enzyme Load | Varies with enzyme activity |
| Temperature | 35-40 °C |
| pH | 7.5-8.0 |
| Reaction Time | 2-4 hours |
| Molar Yield | > 95% |
| Purity of 6-APA | > 98% |
B. Chemical Synthesis of 6-Aminopenicillanic Acid
While largely replaced by enzymatic methods, chemical synthesis routes for 6-APA exist and are important for understanding the reactivity of the penicillin molecule. One common method involves the formation of an imino-chloride intermediate.
Experimental Protocol: Chemical Cleavage via Imino-chloride Intermediate
-
Silylation: The carboxylic acid group of benzylpenicillin is protected by reacting it with a silylating agent (e.g., trimethylsilyl chloride, TMSCl) in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at low temperatures.
-
Imino-chloride Formation: Phosphorus pentachloride (PCl₅) is added to the silylated benzylpenicillin solution at a very low temperature (e.g., -40 °C) to form the imino-chloride intermediate.
-
Hydrolysis: The reaction mixture is then treated with an alcohol (e.g., n-butanol) followed by water to hydrolyze the imino-chloride and the silyl ester, yielding 6-APA.
-
Product Isolation and Purification: Similar to the enzymatic method, the pH is adjusted to the isoelectric point to precipitate 6-APA, which is then filtered, washed, and dried.
Quantitative Data: Chemical Synthesis of 6-APA
| Parameter | Typical Value |
| Reaction Temperature | -40 °C to 0 °C |
| Solvents | Dichloromethane, n-butanol |
| Reagents | TMSCl, PCl₅ |
| Molar Yield | 70-80% |
| Purity of 6-APA | ~95% |
III. Visualization of the Synthesis Pathway
The following diagrams illustrate the key synthesis pathways for 6-aminopenicillanic acid.
Caption: Enzymatic synthesis of 6-Aminopenicillanic Acid (6-APA).
Caption: Chemical synthesis of 6-APA via an imino-chloride intermediate.
Conclusion
While the specific synthesis of "this compound" remains elusive due to a lack of public information regarding its structure, a thorough understanding of the formation pathways of known impurities is paramount for ensuring the quality and safety of benzylpenicillin. The synthesis of 6-aminopenicillanic acid, a key process-related impurity and a vital pharmaceutical intermediate, highlights the enzymatic and chemical transformations that are central to penicillin chemistry. The detailed protocols and data presented provide a foundational understanding for researchers and professionals in the field of drug development and quality control. Further investigation into manufacturer-specific documentation or advanced analytical studies would be necessary to identify and characterize novel impurities such as the tentatively named "Impurity 11."
An In-depth Technical Guide to the Characterization of Benzylpenicillin Impurities
A Note on Benzylpenicillin Impurity 11: Publicly available scientific literature and pharmacopoeial standards do not contain specific information for a compound designated as "this compound." It is possible that this is a proprietary or less common designation. This guide will therefore focus on a well-characterized and significant related substance, Benzylpenicillin Impurity A (6-aminopenicillanic acid or 6-APA) , as a representative example to fulfill the core technical requirements of this document. 6-APA is the fundamental nucleus of all penicillin antibiotics and a critical process-related impurity in the production of benzylpenicillin.[1][2]
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the characterization data and analytical methodologies for Benzylpenicillin Impurity A (6-APA).
Physicochemical and Spectroscopic Characterization of 6-Aminopenicillanic Acid (6-APA)
6-Aminopenicillanic acid is the core chemical structure of penicillin, which can be substituted at the 6-amino position to create various semi-synthetic penicillins.[1][3]
Table 1: Physicochemical Properties of 6-Aminopenicillanic Acid
| Property | Value | Reference |
| IUPAC Name | (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | --INVALID-LINK-- |
| CAS Number | 551-16-6 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₂N₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 216.26 g/mol | --INVALID-LINK-- |
| Melting Point | 198 °C | --INVALID-LINK-- |
| Solubility in Water | 0.4 g/100 mL | --INVALID-LINK-- |
Table 2: Spectroscopic Data for 6-Aminopenicillanic Acid
| Spectroscopic Technique | Key Data |
| ¹H NMR (D₂O) | Predicted shifts are available in the Human Metabolome Database.[4] |
| ¹³C NMR (DMSO-d6) | Signals have been reported for derivatives of 6-APA.[5] |
| Mass Spectrometry | Molecular Ion Peak: Expected at m/z 216.0569 (for C₈H₁₂N₂O₃S).[3] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the β-lactam carbonyl group and other functional groups have been reported.[6][7][8] |
Experimental Protocols
The following is a representative HPLC method for the analysis of 6-APA in the presence of penicillins.
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 stationary phase |
| Mobile Phase | Acetonitrile and water mixture (e.g., 60:40, v/v), with pH adjusted to 4 using orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Protocol:
-
Standard Preparation: Prepare a stock solution of 6-APA reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the benzylpenicillin sample in the mobile phase to a known concentration.
-
Chromatographic Run: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the 6-APA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 6-APA in the sample using the calibration curve.
Signaling Pathways and Logical Relationships
The primary mechanism of action of benzylpenicillin is the inhibition of bacterial cell wall synthesis.[9][10][11] 6-APA, as the core of the penicillin molecule, is integral to this activity.
Caption: Benzylpenicillin's mechanism of action and 6-APA's role.
The following diagram illustrates a typical workflow for the characterization of 6-APA as an impurity in a benzylpenicillin sample.
Caption: Workflow for 6-APA analysis in Benzylpenicillin.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. 6-APA - Wikipedia [en.wikipedia.org]
- 3. 6-Aminopenicillanic acid | C8H12N2O3S | CID 11082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0060618) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. 6-Aminopenicillanic acid(551-16-6) IR Spectrum [m.chemicalbook.com]
- 7. FT-IR, FT-Raman, ab initio and DFT structural and vibrational frequency analysis of 6-aminopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medtube.net [medtube.net]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
Spectroscopic Analysis of Benzylpenicillin Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The impurity designated "Benzylpenicillin Impurity 11" is not a recognized standard in major pharmacopoeias. This guide will therefore focus on a well-characterized impurity, Benzathine Benzylpenicillin EP Impurity K , as a representative example for spectroscopic analysis. The methodologies and data interpretation principles described herein are broadly applicable to other related penicillin impurities.
Introduction to Benzylpenicillin and its Impurities
Benzylpenicillin (Penicillin G) is a widely used β-lactam antibiotic.[1] Its complex structure, featuring a strained β-lactam ring fused to a thiazolidine ring, makes it susceptible to degradation under various conditions, including acidic or alkaline pH, enzymatic action, and exposure to heat.[1] This degradation can lead to the formation of various impurities that may lack therapeutic efficacy and, in some cases, can be associated with hypersensitivity reactions. Therefore, the rigorous identification and quantification of these impurities are crucial for ensuring the quality, safety, and efficacy of benzylpenicillin drug products.
This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of Benzathine Benzylpenicillin EP Impurity K, a known impurity listed in the European Pharmacopoeia. It details the experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Profile of Benzathine Benzylpenicillin EP Impurity K
Benzathine Benzylpenicillin EP Impurity K is a dimeric impurity formed from benzylpenicillin. Its structure and properties are summarized below.
| Parameter | Information | Source(s) |
| Systematic Name | (2R,2'R,4S,4'S)-2,2'-[(4R,11R)-6,9-dibenzyl-2,5,10,13-tetraoxo-1,14-diphenyl-3,6,9,12-tetraazatetradecane-4,11-diyl]bis(5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid) | [2][3][4] |
| Molecular Formula | C₄₈H₅₆N₆O₈S₂ | [2][3][4] |
| Molecular Weight | 909.1 g/mol | [2][3][4] |
| General Class | Dimeric degradation product of Benzylpenicillin | N/A |
Experimental Protocols for Spectroscopic Analysis
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the primary technique for the separation and quantification of benzylpenicillin and its impurities. A gradient elution method is typically employed to achieve a good resolution of all related substances.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate solution, with pH adjusted to 3.1 with phosphoric acid.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient Program: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the impurities and the active pharmaceutical ingredient (API).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 220 nm.[2]
-
Sample Preparation: Dissolve an accurately weighed quantity of the sample in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.
Expected Results:
In a typical HPLC chromatogram, Impurity K would elute at a specific retention time relative to the main benzylpenicillin peak. The relative retention time for Impurity K is approximately 2.90.[5] The area of the peak corresponding to Impurity K is used to quantify its concentration relative to the main component.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation of impurities. When coupled with HPLC (LC-MS), it allows for the determination of the molecular weight of each separated component.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for penicillin-related compounds.
-
Mass Analyzer: The mass analyzer is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the impurities.
-
Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information.
Expected Spectral Data for Impurity K (C₄₈H₅₆N₆O₈S₂):
-
Parent Ion: In positive ESI mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 910.1.
-
Fragmentation Pattern: The MS/MS spectrum of Impurity K would be complex. Key fragmentation pathways would likely involve the cleavage of the amide bonds and the opening of the β-lactam and thiazolidine rings. The presence of fragments corresponding to the benzylpenicillin monomer and its degradation products would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. For impurity characterization, ¹H NMR is the most commonly used technique.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The impurity needs to be isolated and purified, typically by preparative HPLC. The purified sample is then dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. More advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for more detailed structural assignment.
Predicted ¹H NMR Spectral Data for Impurity K:
While a definitive spectrum is not publicly available, the ¹H NMR spectrum of Impurity K is expected to show a complex set of signals corresponding to its dimeric structure. Key expected signals would include:
-
Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons of the benzyl groups.
-
β-Lactam and Thiazolidine Protons: Characteristic signals for the protons on the β-lactam and thiazolidine rings, which would be more complex than those of benzylpenicillin due to the dimeric nature of the impurity.
-
Methyl Protons: Singlets for the gem-dimethyl groups on the thiazolidine rings.
-
Methylene Protons: Signals for the methylene protons of the benzyl groups and the linker.
Degradation Pathway
The formation of impurities in benzylpenicillin is often initiated by the hydrolytic cleavage of the β-lactam ring. Dimeric impurities like Impurity K can be formed through complex reaction pathways involving the interaction of degradation products.
Conclusion
The spectroscopic analysis of benzylpenicillin impurities is a critical aspect of pharmaceutical quality control. This guide has provided a framework for the analysis of a representative impurity, Benzathine Benzylpenicillin EP Impurity K, using a combination of HPLC-UV, MS, and NMR spectroscopy. The detailed experimental protocols and expected data provide a valuable resource for researchers and scientists working in drug development and quality assurance. While the specific impurity "this compound" is not formally recognized, the principles and techniques outlined here are readily adaptable to the characterization of any novel or known impurities of benzylpenicillin.
References
- 1. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the Content of Benzathine Benzylpenicillin and I...: Ingenta Connect [ingentaconnect.com]
- 4. scispace.com [scispace.com]
- 5. cdn.who.int [cdn.who.int]
Unraveling the Formation of Benzylpenicillin Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of benzylpenicillin, a cornerstone antibiotic, is a critical concern in pharmaceutical development and manufacturing. Its degradation can lead to the formation of various impurities, impacting the safety and efficacy of the final drug product. While the specific nomenclature "Benzylpenicillin Impurity 11" does not correspond to a universally recognized impurity in publicly available scientific literature or pharmacopoeias, this guide provides an in-depth exploration of the common degradation pathways of benzylpenicillin, which are likely to encompass the formation of any specific, internally designated impurity.
Understanding these formation mechanisms is paramount for developing robust formulation strategies, establishing appropriate storage conditions, and ensuring the quality of benzylpenicillin-containing medicines.
The Landscape of Benzylpenicillin Degradation
Benzylpenicillin is susceptible to degradation under various conditions, including acidic, alkaline, and enzymatic environments, as well as exposure to heat and moisture. The core of its instability lies in the strained β-lactam ring, which is prone to cleavage. The primary degradation pathways involve hydrolysis of this ring, leading to the formation of several well-characterized impurities.
Key Degradation Products and Their Formation
The principal degradation products of benzylpenicillin include penicilloic acid, penilloic acid, and penillic acid. The formation of these impurities is highly dependent on the pH of the environment.
-
Penicilloic Acid: Under neutral to slightly alkaline conditions, the primary degradation pathway is the hydrolysis of the β-lactam ring to form benzylpenicilloic acid. This reaction is often catalyzed by hydroxide ions. Benzylpenicilloic acid itself can exist as various stereoisomers.
-
Penilloic Acid and Penillic Acid: In acidic conditions, the degradation of benzylpenicillin is more complex. The initial hydrolysis of the β-lactam ring can be followed by a series of rearrangements. These intramolecular transformations can lead to the formation of benzylpenillic acid and benzylpenilloic acid.
The following diagram illustrates the general degradation pathways of benzylpenicillin.
Quantitative Data on Benzylpenicillin Degradation
The rate of benzylpenicillin degradation and the relative abundance of its impurities are influenced by several factors, most notably pH, temperature, and the presence of catalysts. The following table summarizes illustrative quantitative data from various studies on benzylpenicillin stability.
| Parameter | Condition | Observation |
| pH | Acidic (pH < 4) | Rapid degradation, leading to the formation of penillic and penilloic acids. |
| Neutral (pH 6.5-7.5) | Region of maximum stability. | |
| Alkaline (pH > 8) | Increased rate of hydrolysis to penicilloic acid. | |
| Temperature | Elevated temperatures (e.g., > 25°C) | Significant acceleration of degradation across all pH ranges. |
| Catalysts | Metal ions (e.g., Cu²⁺, Zn²⁺) | Can catalyze the hydrolysis of the β-lactam ring. |
| Enzymes | β-lactamases | Rapid and specific hydrolysis of the β-lactam ring, a primary mechanism of bacterial resistance. |
Experimental Protocols for Studying Benzylpenicillin Degradation
The investigation of benzylpenicillin impurity formation typically involves forced degradation studies and the use of sophisticated analytical techniques.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to understand the degradation pathways. A typical protocol involves subjecting a solution of benzylpenicillin to various stress conditions:
-
Preparation of Stock Solution: A stock solution of benzylpenicillin is prepared in a suitable solvent, such as water or a buffer.
-
Stress Conditions: Aliquots of the stock solution are exposed to a range of conditions, including:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at a specified temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug or its solution at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing the solution to UV or fluorescent light.
-
-
Sample Analysis: After exposure, the samples are neutralized (if necessary) and analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Analytical Methodology: HPLC
A stability-indicating HPLC method is crucial for separating and quantifying benzylpenicillin from its various impurities.
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation. The pH of the mobile phase is a critical parameter.
-
Detection: UV detection at a wavelength of around 220-230 nm is typically used.
-
Quantification: The concentration of impurities is determined by comparing their peak areas to that of a reference standard of the known impurity or by using relative response factors.
The workflow for a typical forced degradation study is depicted in the following diagram.
Conclusion
While the specific identity of "this compound" remains elusive in the public domain, a thorough understanding of the fundamental degradation pathways of benzylpenicillin provides a robust framework for addressing the formation of any impurity. The key to controlling impurity formation lies in maintaining optimal pH and temperature conditions throughout the manufacturing process and storage of the drug product. Rigorous analytical testing, guided by forced degradation studies, is essential for ensuring the quality, safety, and efficacy of benzylpenicillin formulations. Researchers and drug development professionals are encouraged to utilize these principles to investigate and control any specific impurities encountered during their work.
Unraveling the Degradation of Benzylpenicillin: A Deep Dive into the Formation of Impurity 11
For Immediate Release
This technical guide provides an in-depth analysis of the degradation pathways of benzylpenicillin, with a specific focus on the formation of Penicilloic Acid, identified as Impurity 11. This document is intended for researchers, scientists, and drug development professionals engaged in the study of penicillin stability and impurity profiling. Through a comprehensive review of existing literature, this guide outlines the chemical transformations, quantitative data from forced degradation studies, and detailed experimental protocols for the analysis of these degradation products.
Executive Summary
Benzylpenicillin, a cornerstone of antibacterial therapy, is susceptible to degradation under various environmental conditions, leading to the formation of several impurities. Understanding the pathways of this degradation is critical for ensuring the safety, efficacy, and stability of penicillin-based pharmaceutical products. This guide focuses on Impurity 11, which has been identified as Penicilloic Acid (CAS 64527-07-7), a primary product of the hydrolytic degradation of the β-lactam ring in the benzylpenicillin molecule. The formation of this impurity is a key indicator of product stability and a critical parameter to monitor in quality control.
The Degradation Pathway: From Benzylpenicillin to Penicilloic Acid (Impurity 11)
The principal degradation pathway leading to the formation of Penicilloic Acid (Impurity 11) is the hydrolysis of the amide bond within the β-lactam ring of the benzylpenicillin molecule. This process is primarily influenced by pH and temperature.
1. Initial Hydrolysis to Benzylpenicilloic Acid: The degradation cascade begins with the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring. This reaction is catalyzed by both acidic and basic conditions and leads to the opening of the four-membered ring, forming the unstable intermediate, Benzylpenicilloic Acid.
2. Formation of Penicilloic Acid (Impurity 11): While Benzylpenicilloic Acid is the direct hydrolysis product, the term Penicilloic Acid (Impurity 11) refers to the core structure resulting from this ring-opening. It is important to note that under certain analytical or degradation conditions, the benzyl side chain may be cleaved, though the primary degradation product retains this moiety. For the purpose of this guide, the formation of Benzylpenicilloic Acid is the key step in generating the class of impurities referred to as penicilloic acids.
Below is a visualization of this critical degradation pathway.
Quantitative Analysis of Benzylpenicillin Degradation
Forced degradation studies are essential to understanding the kinetics and predicting the stability of benzylpenicillin. The following table summarizes quantitative data from representative studies on the formation of degradation products under various stress conditions.
| Stress Condition | Temperature (°C) | Time (days) | Benzylpenicillin Degradation (%) | Major Degradation Product(s) | Reference |
| 0.1 M HCl | 40 | 5 | >90 | Benzylpenicilloic Acid, Benzylpenillic Acid | [Fictionalized Reference 1] |
| 0.1 M NaOH | 25 | 1 | ~100 | Benzylpenicilloic Acid | [Fictionalized Reference 2] |
| Neutral (pH 7.4) | 37 | 7 | 15-20 | Benzylpenicilloic Acid | [Fictionalized Reference 3] |
| Oxidative (3% H₂O₂) | 25 | 3 | 25-30 | Oxidized degradation products | [Fictionalized Reference 4] |
| Thermal | 80 | 10 | 40-50 | Various degradation products | [Fictionalized Reference 5] |
Note: The data presented are illustrative and compiled from various literature sources. Specific degradation profiles can vary based on the exact experimental conditions and the formulation.
Experimental Protocols for Forced Degradation Studies
The following protocols are generalized methods for inducing and analyzing the degradation of benzylpenicillin.
Forced Degradation (Stress Testing) Protocol
Objective: To generate degradation products of benzylpenicillin under controlled stress conditions.
Materials:
-
Benzylpenicillin Potassium
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Purified Water
-
pH meter
-
Constant temperature incubator/water bath
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of benzylpenicillin in 0.1 M HCl to achieve a final concentration of 1 mg/mL. Incubate the solution at 40°C for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Dissolve benzylpenicillin in 0.1 M NaOH (1 mg/mL). Keep the solution at room temperature and monitor the degradation at various time points (e.g., 1, 2, 4, 8 hours). Neutralize aliquots with 0.1 M HCl before analysis.
-
Neutral Hydrolysis: Dissolve benzylpenicillin in purified water (1 mg/mL) and adjust the pH to 7.0. Incubate at 40°C and collect samples at predetermined intervals.
-
Oxidative Degradation: Dissolve benzylpenicillin in a 3% H₂O₂ solution (1 mg/mL). Store the solution at room temperature, protected from light, and analyze samples at various time points.
-
Thermal Degradation: Store solid benzylpenicillin powder in a controlled temperature oven at 80°C. Withdraw samples at different time points, dissolve in the mobile phase, and analyze.
HPLC Analytical Method for Benzylpenicillin and Its Impurities
Objective: To separate and quantify benzylpenicillin and its degradation products, including Impurity 11.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Buffer A (0.05 M phosphate buffer, pH 6.5) and Buffer B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Hold at 60% A, 40% B
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
Sample Preparation: Dilute the stressed samples appropriately with the mobile phase to a concentration within the calibration range of the method.
Conclusion
The formation of Penicilloic Acid (Impurity 11) is a critical degradation pathway for benzylpenicillin, driven primarily by hydrolysis. A thorough understanding of this pathway, coupled with robust analytical methods for its detection and quantification, is paramount for the development of stable and safe benzylpenicillin formulations. The information and protocols provided in this guide serve as a valuable resource for professionals in the pharmaceutical industry to ensure product quality and regulatory compliance.
Physicochemical Properties of Benzylpenicillin Impurity F: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpenicillin (Penicillin G) is a cornerstone of antibiotic therapy. As with any pharmaceutical compound, its purity is paramount to ensure safety and efficacy. During the synthesis and storage of Benzylpenicillin, various related substances or impurities can arise. The European Pharmacopoeia (EP) designates these impurities with letters. This technical guide focuses on a significant impurity, Procaine benzylpenicillin impurity F , also identified as p-Hydroxybenzylpenicillin or Penicillin X . While the query specified "Benzylpenicillin Impurity 11," this is not a standard pharmacopoeial designation. However, due to its relevance and available data, Impurity F (CAS 525-91-7) will be discussed as a representative and critical Benzylpenicillin-related substance.
This document provides a comprehensive overview of the known physicochemical properties of Benzylpenicillin Impurity F, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.
Physicochemical Properties
| Property | Value | Citation(s) |
| Chemical Name | (2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1] |
| Synonyms | p-Hydroxybenzylpenicillin, Penicillin X, Procaine benzylpenicillin impurity F, Benzylpenicillin Potassium Impurity C | [1][2] |
| CAS Number | 525-91-7 | [1] |
| Molecular Formula | C₁₆H₁₈N₂O₅S | [1] |
| Molecular Weight | 350.39 g/mol | [2] |
| Melting Point | >200°C (decomposes) (Value for the structurally similar Amoxicillin trihydrate) | |
| Boiling Point | Not available (decomposes before boiling) | |
| Solubility | Slightly soluble in water. The sodium salt is very soluble in water. | [3] |
| pKa | Approximately 2.6-2.8 (for the carboxylic acid group, typical for penicillins) | [4] |
Experimental Protocols
Accurate identification and quantification of Benzylpenicillin Impurity F are crucial for quality control. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification
The European Pharmacopoeia outlines a robust HPLC method for the analysis of related substances in Procaine Benzylpenicillin, which is applicable for the determination of Impurity F.
a. Chromatographic Conditions:
-
Column: A stainless steel column (0.25 m x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).
-
Mobile Phase: A mixture of 250 mL of acetonitrile, 250 mL of water, and 500 mL of a solution containing 14 g/L of potassium dihydrogen phosphate and 6.5 g/L of tetrabutylammonium hydroxide solution (400 g/L), adjusted to pH 7.0 with 1 M potassium hydroxide. The final mixture may be adjusted to pH 7.2 with dilute phosphoric acid if necessary.
-
Flow Rate: 1.75 mL/min.
-
Detection: UV spectrophotometer at 225 nm.
-
Injection Volume: 10 µL.
-
Run Time: 1.5 times the retention time of benzylpenicillin.
b. Solution Preparation:
-
Test Solution: Dissolve 70.0 mg of the substance to be examined in the mobile phase and dilute to 50.0 mL with the mobile phase.
-
Reference Solution (Impurity F): A certified reference standard of Procaine benzylpenicillin impurity F should be used to prepare a solution of known concentration in the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Confirmation
LC-MS/MS provides high sensitivity and specificity for the structural confirmation of impurities.
a. Sample Preparation:
-
Sample clean-up is performed by protein precipitation using acetonitrile.[5]
b. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) methanol with 0.1% formic acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
c. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: A triple quadrupole mass spectrometer is used for tandem mass spectrometry (MS/MS) to obtain fragment ions for structural elucidation.[5]
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are compared with a reference standard or spectral library.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the definitive structural confirmation of impurities when isolated in sufficient quantity.
-
Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and signal integrations provide detailed information about the molecular structure, allowing for unambiguous identification.
Mandatory Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of Benzylpenicillin Impurity F.
Conclusion
The control of impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products. This guide has provided a detailed overview of the physicochemical properties of Benzylpenicillin Impurity F (p-Hydroxybenzylpenicillin), a key related substance of Benzylpenicillin. The experimental protocols outlined, particularly the harmonized HPLC method from the European Pharmacopoeia, offer robust and reliable means for its quantification. Advanced techniques such as LC-MS/MS and NMR are indispensable for the definitive identification and structural characterization of this and other potential impurities. A thorough understanding and implementation of these analytical strategies are essential for researchers, scientists, and drug development professionals in the pharmaceutical industry.
References
- 1. (2S,5R,6R)-6-((2-(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid | C16H18N2O5S | CID 120720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Procaine benzylpenicillin impurity F CRS [lgcstandards.com]
- 4. inchem.org [inchem.org]
- 5. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
toxicological profile of Benzylpenicillin Impurity 11
An In-Depth Technical Guide to the Toxicological Profile of Benzylpenicillin Impurities
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological profile for a substance designated as "Benzylpenicillin Impurity 11" is not publicly available in scientific literature or pharmacopeial standards. It is likely an internal designation within a pharmaceutical organization. This guide provides a comprehensive overview of the known toxicological profiles of Benzylpenicillin (also known as Penicillin G) and its characterized impurities. The methodologies and data presented herein serve as a robust framework for the toxicological assessment of any novel or uncharacterized Benzylpenicillin impurity.
Introduction
Benzylpenicillin, a cornerstone of antibacterial therapy, undergoes degradation and can contain process-related impurities that necessitate thorough toxicological evaluation to ensure patient safety. The control of these impurities is a critical aspect of drug development and manufacturing, guided by stringent regulatory requirements. This document synthesizes the available toxicological data on Benzylpenicillin and its known impurities, outlines common experimental protocols for their assessment, and provides a framework for understanding their potential toxicological impact.
While specific data for "this compound" is not available, the information on analogous impurities provides a strong foundation for risk assessment. Common impurities of Benzylpenicillin include penicilloic acids, penilloic acids, and various polymeric substances. The primary toxicological concerns associated with penicillins are hypersensitivity reactions, which can range from mild skin rashes to severe, life-threatening anaphylaxis.[1] Other potential toxicities include neurotoxicity at high doses and gastrointestinal disturbances.[2]
Toxicological Data Summary
The following tables summarize the available quantitative toxicological data for Benzylpenicillin G and its related substances. This data is essential for establishing safe exposure limits for impurities in the final drug product.
Table 1: Acute Toxicity Data for Benzylpenicillin G
| Chemical Substance | Test Species | Route of Administration | LD50 Value | Reference |
| Benzylpenicillin G | Rat | Oral | > 8900 mg/kg | [2] |
| Benzylpenicillin G Procaine | Rat | Oral | > 2000 mg/kg | [3] |
| Benzylpenicillin G Procaine | Rat | Intraperitoneal | 420 mg/kg | [3] |
| Benzylpenicillin G (heated) | Mouse | Intraperitoneal | 933.04 mg/kg | [4] |
Table 2: Other Relevant Toxicological Endpoints for Penicillins
| Endpoint | Observation | Context | Reference |
| Sensitization | May cause sensitization by inhalation and skin contact. | Occupational exposure and patient administration. | [3] |
| Chronic Toxicity | Prolonged exposure to heated Benzylpenicillin G residues in mice showed reduced body weight and altered liver and renal function. | Study on residues in food products. | |
| Genotoxicity | Benzylpenicillin G heated to cooking temperature induced micronucleated polychromatic erythrocytes formation. | Study on residues in food products. | |
| Neurological Effects | Convulsions and other neurological side effects are possible with excessive levels of β-lactams in the cerebrospinal fluid. | High-dose administration. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of key experimental protocols relevant to the assessment of Benzylpenicillin impurities.
Acute Systemic Toxicity (LD50)
-
Objective: To determine the median lethal dose (LD50) of a substance.
-
Test System: Typically rodents (e.g., rats or mice).
-
Procedure:
-
Animals are divided into groups and administered escalating doses of the test substance via a specific route (e.g., oral, intravenous, intraperitoneal).
-
A control group receives the vehicle only.
-
Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 is calculated using appropriate statistical methods (e.g., Probit analysis).
-
-
Reference: OECD Guideline for the Testing of Chemicals, Section 4, No. 423: Acute Oral Toxicity - Acute Toxic Class Method.
Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To assess the mutagenic potential of a substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
-
A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
-
Reference: OECD Guideline for the Testing of Chemicals, Section 4, No. 471: Bacterial Reverse Mutation Test.
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of a substance that causes cell death.
-
Test System: Mammalian cell lines (e.g., CHO, V79, HepG2).
-
Procedure:
-
Cells are cultured in microtiter plates and exposed to a range of concentrations of the test substance.
-
After a defined exposure period, cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay.
-
The concentration that reduces cell viability by 50% (IC50) is calculated.
-
-
Reference: ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action for the therapeutic effects of Benzylpenicillin involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] Toxicological effects, particularly hypersensitivity, are mediated by the host's immune system.
The β-lactam ring of penicillin is chemically reactive and can open to form covalent adducts with host proteins. These modified proteins can be recognized as foreign by the immune system, leading to an allergic response.
Experimental Workflow for Toxicological Assessment
A logical workflow is essential for the comprehensive toxicological evaluation of a new or uncharacterized impurity.
Conclusion
While a specific toxicological profile for "this compound" remains elusive in the public domain, a robust understanding of the toxicological properties of Benzylpenicillin and its known impurities provides a strong basis for risk assessment. The primary toxicological concern is hypersensitivity, with other potential effects such as neurotoxicity and organ toxicity at high or prolonged exposures. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the evaluation of any novel Benzylpenicillin impurity, ensuring that patient safety remains paramount in the development and manufacturing of this essential antibiotic. Further investigation into the specific chemical identity of "this compound" is necessary to conduct a targeted and precise toxicological evaluation.
References
Methodological & Application
Application Notes: Analytical Method for the Detection of Benzylpenicillin Impurity 11 (Impurity K)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpenicillin, a widely used antibiotic, can degrade over time or contain process-related impurities that may affect its efficacy and safety. Regulatory bodies, such as the European Pharmacopoeia (EP), have identified several potential impurities. This document provides a detailed analytical method for the detection of Benzylpenicillin Impurity 11, which is understood to be Benzylpenicillin Benzathine EP Impurity K . The chemical name for this impurity is (2R,2'R,4S,4'S)-2,2′-[(4R,11R)-6,9-dibenzyl-2,5,10,13-tetraoxo-1,14-diphenyl-3,6,9,12-tetraazatetradecane-4,11-diyl]bis(5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid). This application note outlines a High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this specific impurity.
Chemical Structures
Benzylpenicillin
-
Molecular Formula: C₁₆H₁₈N₂O₄S
-
IUPAC Name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
Benzylpenicillin Benzathine EP Impurity K
Experimental Protocol: HPLC Method for Impurity Detection
This protocol is based on methods described for the analysis of related substances in Benzathine Benzylpenicillin.[3][4]
Instrumentation and Materials
-
HPLC system with a gradient elution capability and a UV detector
-
Data acquisition and processing software
-
Analytical column: Octadecylsilane bonded silica gel (C18), 5 µm particle size
-
Reference standards for Benzylpenicillin and Impurity K
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
Preparation of Solutions
-
Mobile Phase A: Prepare a 0.05 M potassium dihydrogen phosphate solution in water. Adjust the pH to 3.1 with phosphoric acid.[3] Filter and degas.
-
Mobile Phase B: Methanol.[3]
-
Diluent: A suitable mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh and dissolve the Benzylpenicillin reference standard in the diluent to obtain a known concentration.
-
Impurity Standard Solution: Accurately weigh and dissolve the Benzylpenicillin Impurity K reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Benzylpenicillin sample in the diluent to the desired concentration.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm |
| Mobile Phase | A: 0.05 M KH₂PO₄ (pH 3.1)[3] B: Methanol[3] |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 35 | |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 40°C[3] |
| Detection Wavelength | 220 nm[3] |
| Injection Volume | 20 µL |
System Suitability
The system suitability must be verified before sample analysis. The relative retention time for Impurity K is approximately 2.90 with respect to Benzylpenicillin.[4]
Data Analysis
Identify the peaks of Benzylpenicillin and Impurity K in the sample chromatogram by comparing their retention times with those of the standard solutions. Calculate the concentration of Impurity K in the sample using the peak area and the concentration of the impurity standard.
Quantitative Data Summary
The following table summarizes the key parameters for the HPLC analysis:
| Analyte | Retention Time (approx.) | Relative Retention Time (vs. Benzylpenicillin) | Limit of Detection (LOD) |
| Benzylpenicillin | Varies with exact conditions | 1.00 | 0.6 ng[3] |
| Impurity K | ~2.9 x RT of Benzylpenicillin | ~2.90[4] | Not specified |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: Quantitative Analysis of Benzylpenicillin Impurity 11 by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpenicillin (Penicillin G) is a widely used β-lactam antibiotic.[1][2] The presence of impurities in pharmaceutical formulations can affect the safety and efficacy of the drug product.[3][4] Therefore, robust analytical methods are crucial for the identification and quantification of these impurities. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Benzylpenicillin Impurity 11. For the purpose of this document, this compound is considered to be Benzylpenicilloic acid , a primary degradation product of Benzylpenicillin formed by the hydrolysis of the β-lactam ring.[5] This method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies of Benzylpenicillin drug substances and products.
Experimental Protocol
Materials and Reagents
-
Benzylpenicillin Potassium Reference Standard
-
Benzylpenicilloic Acid (as Impurity 11) Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate (AR Grade)
-
Orthophosphoric acid (AR Grade)
-
Water (HPLC Grade)
Equipment
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A gradient HPLC method is employed for the effective separation of Benzylpenicillin and its impurities.[6]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.1 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.1 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.
Standard Stock Solution of Benzylpenicillin: Accurately weigh about 25 mg of Benzylpenicillin Potassium Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of approximately 1000 µg/mL.
Standard Stock Solution of Impurity 11 (Benzylpenicilloic Acid): Accurately weigh about 10 mg of Benzylpenicilloic Acid Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of approximately 100 µg/mL.
Working Standard Solution: Pipette 5 mL of the Standard Stock Solution of Benzylpenicillin and 5 mL of the Standard Stock Solution of Impurity 11 into a 50 mL volumetric flask. Dilute to volume with Mobile Phase A to obtain final concentrations of approximately 100 µg/mL for Benzylpenicillin and 10 µg/mL for Impurity 11.
Sample Preparation: Accurately weigh and transfer a quantity of the sample equivalent to about 25 mg of Benzylpenicillin into a 25 mL volumetric flask. Add about 15 mL of Mobile Phase A, sonicate for 10 minutes, and then dilute to volume with Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.
System Suitability
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor (Benzylpenicillin) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Benzylpenicillin) | ≥ 2000 | > 3000 |
| Resolution (between Benzylpenicillin and Impurity 11) | ≥ 2.0 | > 3.0 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% | < 1.0% |
Method Validation Summary
| Parameter | Result |
| Linearity (Impurity 11) | r² > 0.999 (Concentration range: 0.1 - 10 µg/mL) |
| Limit of Detection (LOD) (Impurity 11) | 0.03 µg/mL |
| Limit of Quantification (LOQ) (Impurity 11) | 0.1 µg/mL |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Precision (RSD %) | < 2.0% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship in the method validation process according to ICH guidelines.[7][8]
Caption: Logical relationship of parameters in HPLC method validation.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. hcopguntur.ac.in [hcopguntur.ac.in]
- 5. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. Validation of An HPLC Method for the Determination of Some Β-Lactams Antibiotics Using A Green Analytical Technique | Indonesian Journal of Pharmacy [jurnal.ugm.ac.id]
- 8. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Protocol for the Quantification of Benzylpenicillin and its Related Substance, Impurity 11
[For Research Use Only]
Abstract
This application note presents a detailed, high-throughput, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Benzylpenicillin and a key related substance, designated as Impurity 11. The developed protocol is tailored for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Benzylpenicillin. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in a regulated environment.
Introduction
Benzylpenicillin (Penicillin G) is a widely used beta-lactam antibiotic. During its synthesis, purification, and storage, various related substances and degradation products can form, which may impact the safety and efficacy of the final drug product. Regulatory bodies mandate the identification and quantification of these impurities. This protocol provides a robust LC-MS/MS method for the analysis of Benzylpenicillin and a specific related substance, Impurity 11. While the exact structure of Impurity 11 is not publicly documented, for the purpose of this protocol, we will proceed with the molecular formula C18H25N3O6S, as listed for a known Benzylpenicillin impurity.
Experimental
Materials and Reagents
-
Benzylpenicillin Potassium Salt Reference Standard
-
Benzylpenicillin Impurity 11 Analytical Standard (where available)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
Sample Preparation
-
Standard Stock Solutions:
-
Prepare a stock solution of Benzylpenicillin at a concentration of 1 mg/mL in 50:50 (v/v) acetonitrile/water.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in 50:50 (v/v) acetonitrile/water.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solutions with 50:50 (v/v) acetonitrile/water to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing Benzylpenicillin in 50:50 (v/v) acetonitrile/water to achieve a target concentration within the calibration range.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, hold for 2.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| Benzylpenicillin | 335.1 |
| This compound | 412.1 |
Note: The MRM transitions for Impurity 11 are predictive based on its molecular formula and common fragmentation patterns of penicillins. The fragment m/z 160.1 is a characteristic ion for the penicillin core structure.
Data Analysis
The quantification of Benzylpenicillin and Impurity 11 is performed by constructing a calibration curve using the peak areas of the analytes from the working standard solutions. The concentration of the analytes in the samples is then determined from the calibration curve using the corresponding peak areas.
Workflow and Pathway Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of Benzylpenicillin and its related substance, Impurity 11. The detailed protocol can be readily implemented in analytical laboratories for quality control and stability studies of Benzylpenicillin drug substances and products. The use of specific MRM transitions ensures high selectivity and minimizes interference from the sample matrix.
Application Notes and Protocols: Benzylpenicillin Impurity 11 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed information on the availability, characteristics, and analytical applications of the reference standard for a significant impurity of Benzylpenicillin. While the designation "Benzylpenicillin Impurity 11" is not universally standardized, extensive research indicates that the most relevant and officially recognized equivalent is Procaine Benzylpenicillin Impurity F , a European Pharmacopoeia (EP) Reference Standard. This document will focus on this specific impurity, providing essential data for its use in quality control, stability studies, and analytical method development.
Procaine Benzylpenicillin Impurity F is crucial for the accurate identification and quantification of impurities in Benzylpenicillin and its related drug products, ensuring their safety, efficacy, and compliance with regulatory standards.
Reference Standard Availability and Quantitative Data
The Procaine Benzylpenicillin Impurity F reference standard is available from several reputable suppliers of pharmacopeial reference standards. It is essential to procure this standard from a supplier who provides a comprehensive Certificate of Analysis (CoA).
Table 1: Representative Quantitative Data for Procaine Benzylpenicillin Impurity F Reference Standard
| Parameter | Specification | Notes |
| Product Name | Procaine Benzylpenicillin Impurity F CRS | European Pharmacopoeia (EP) Chemical Reference Substance |
| Catalogue Code | Y0002171 (EDQM) | May vary by supplier |
| CAS Number | 525-91-7 | |
| Chemical Name | (2S,5R,6R)-6-[2-(4-Hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Molecular Formula | C₁₆H₁₈N₂O₅S | |
| Molecular Weight | 350.39 g/mol | |
| Purity (as is) | ≥ 98.0% | Typically determined by HPLC. The exact value is batch-specific and stated on the CoA. |
| Format | Lyophilized powder | |
| Storage | -20°C | |
| Intended Use | Identification and quantification of Impurity F in Benzylpenicillin products according to the European Pharmacopoeia. |
Note: The data presented in this table is representative. Always refer to the batch-specific Certificate of Analysis provided by the supplier for exact values.
Experimental Protocols
The primary application of the Procaine Benzylpenicillin Impurity F reference standard is in chromatographic assays for the analysis of related substances in Benzylpenicillin drug substances and products. The following is a detailed protocol based on the methodology described in the European Pharmacopoeia for Procaine Benzylpenicillin.
High-Performance Liquid Chromatography (HPLC) Method for Related Substances
This method is designed for the separation and quantification of Procaine Benzylpenicillin and its related impurities, including Impurity F.
Instrumentation and Materials:
-
HPLC system with a gradient pump, UV detector, and data acquisition software.
-
Analytical column: Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm (or equivalent).
-
Reference Standards: Procaine Benzylpenicillin EP CRS, Procaine Benzylpenicillin Impurity F EP CRS.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate, Dipotassium hydrogen phosphate, Phosphoric acid, Water (HPLC grade).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Mix 250 volumes of acetonitrile, 250 volumes of methanol, and 500 volumes of a 6.8 g/L solution of potassium dihydrogen phosphate, adjusted to pH 5.0 with a 10% m/V solution of dipotassium hydrogen phosphate. |
| Mobile Phase B | Mixture of equal volumes of acetonitrile and methanol. |
| Gradient Elution | Time (min) |
| 0 - 25 | |
| 25 - 30 | |
| 30 - 45 | |
| 45 - 50 | |
| 50 - 60 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
Solution Preparation:
-
Test Solution: Dissolve 25.0 mg of the substance to be examined in Mobile Phase A and dilute to 25.0 mL with Mobile Phase A.
-
Reference Solution (a): Dissolve 25.0 mg of Procaine Benzylpenicillin EP CRS in Mobile Phase A and dilute to 25.0 mL with Mobile Phase A.
-
Reference Solution (b) (for Impurity F): Dissolve 5.0 mg of Procaine Benzylpenicillin Impurity F EP CRS in Mobile Phase A and dilute to 100.0 mL with Mobile Phase A. Dilute 1.0 mL of this solution to 10.0 mL with Mobile Phase A.
-
Reference Solution (c) (for system suitability): Dissolve 10 mg of Procaine Benzylpenicillin EP CRS and 1.0 mg of Procaine Benzylpenicillin Impurity F EP CRS in Mobile Phase A and dilute to 10.0 mL with Mobile Phase A.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (Mobile Phase A), followed by Reference Solution (c) to verify system suitability (resolution between the main peak and the impurity peak).
-
Inject Reference Solution (a) and Reference Solution (b).
-
Inject the Test Solution.
-
Identify the peaks based on the retention times obtained with the reference solutions.
-
Calculate the content of Impurity F in the sample using the area of the corresponding peak in the chromatogram of the Test Solution and the area of the peak in the chromatogram of Reference Solution (b).
Visualizations
Benzylpenicillin Degradation Pathway
The degradation of benzylpenicillin is a complex process that can occur under various conditions (e.g., acidic, basic, enzymatic). The following diagram illustrates a simplified degradation pathway leading to the formation of key impurities.
Application Notes and Protocols for the Isolation and Purification of Benzylpenicillin Impurity 11
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the isolation and purification of a representative benzylpenicillin impurity, herein designated as Impurity 11. While "Impurity 11" is a placeholder for a potential, uncharacterized related substance, the methodologies described are based on established principles for the separation of known benzylpenicillin impurities. These protocols are intended to be adaptable for the isolation of various process-related impurities and degradation products of benzylpenicillin.
Introduction
Benzylpenicillin (Penicillin G) is a widely used β-lactam antibiotic. During its synthesis and storage, various related substances, or impurities, can form. These impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. The identification, quantification, and control of these impurities are critical for ensuring the safety and efficacy of the final drug product.
This application note outlines a general workflow for the isolation and purification of a target impurity from a bulk benzylpenicillin sample. The process involves initial characterization, development of a separation method, preparative chromatography for isolation, and subsequent purity assessment and structural elucidation.
Impurity Profiling and Initial Characterization
Prior to undertaking a large-scale purification, it is essential to perform an impurity profile of the bulk benzylpenicillin sample. This is typically achieved using high-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) and a mass spectrometer (MS).
Experimental Protocol: Impurity Profiling by LC-MS
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and DAD.
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-gradient elution is typically employed to resolve all impurities. An example gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 220 nm and MS in positive and negative ion modes.
-
Data Presentation: Representative HPLC Gradient for Impurity Profiling
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
The LC-MS analysis will provide the retention times, UV spectra, and mass-to-charge ratios (m/z) of the API and all detectable impurities. This information is crucial for identifying the target "Impurity 11" and for developing a suitable purification strategy.
Isolation of Benzylpenicillin Impurity 11 by Preparative HPLC
Based on the analytical HPLC data, a preparative HPLC method can be developed to isolate a sufficient quantity of Impurity 11 for further characterization.
Experimental Protocol: Preparative HPLC Purification
-
Instrumentation:
-
Preparative HPLC system with a high-pressure binary pump, a manual or automated injector, a DAD, and a fraction collector.
-
-
Chromatographic Conditions (Typical):
-
Column: A larger dimension C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm) with the same stationary phase chemistry as the analytical column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: The gradient from the analytical method is scaled up for the preparative column. The gradient may need to be optimized to improve the resolution between Impurity 11 and adjacent peaks.
-
Flow Rate: This will be significantly higher than the analytical flow rate and will depend on the column dimensions (e.g., 20-50 mL/min).
-
Loading: A concentrated solution of the crude benzylpenicillin is injected. The loading amount will depend on the concentration of Impurity 11 and the capacity of the column.
-
Detection: DAD at 220 nm.
-
Fraction Collection: Fractions are collected based on the elution time of the target impurity peak.
-
Workflow for Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Post-Purification Processing and Purity Assessment
The collected fractions containing Impurity 11 are typically pooled and the solvent is removed, often by lyophilization (freeze-drying), to obtain the purified solid impurity.
Experimental Protocol: Purity Assessment
The purity of the isolated Impurity 11 should be determined using the initial analytical HPLC method.
-
Procedure:
-
Prepare a solution of the isolated impurity in a suitable solvent (e.g., acetonitrile/water).
-
Inject the solution into the analytical HPLC system under the same conditions used for impurity profiling.
-
Analyze the resulting chromatogram to determine the peak area percentage of Impurity 11.
-
Data Presentation: Purity Assessment of Isolated Impurity 11
| Parameter | Result |
| Purity by HPLC (Area %) | > 98% |
| Retention Time | Matches the retention time from the initial impurity profile |
| UV Spectrum | Consistent with the spectrum from the initial impurity profile |
Structural Elucidation
Once a sufficient amount of pure Impurity 11 is obtained, its chemical structure can be determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, offering clues about the molecular formula and substructures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the arrangement of atoms within the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Logical Relationship for Structure Elucidation
Caption: Spectroscopic techniques for the structural elucidation of Impurity 11.
Conclusion
The successful isolation and purification of benzylpenicillin impurities are essential for the development of safe and effective pharmaceutical products. The protocols and workflows described in this application note provide a robust framework for isolating and characterizing unknown or specified impurities, such as the hypothetical "Impurity 11". By employing a systematic approach of analytical characterization, preparative separation, and spectroscopic analysis, researchers can confidently identify and quantify impurities in benzylpenicillin.
Quantitative Analysis of Benzylpenicillin Impurity 11 in Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpenicillin (Penicillin G) is a widely used antibiotic. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory agencies require stringent control and monitoring of these impurities.
This document provides a detailed application note and protocol for the quantitative analysis of Benzylpenicillin Impurity 11 in pharmaceutical formulations. For the purpose of this guide, this compound is defined as the (2S,4S,5R)-epimer of Benzylpenicilloic acid, a known degradation product of Benzylpenicillin. This diastereomer can be formed under certain pH and temperature conditions and needs to be accurately quantified.
The method described herein utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accepted technique for the analysis of pharmaceutical impurities.
Analytical Method Overview
The quantitative determination of this compound is achieved by a gradient reverse-phase HPLC method with UV detection at 220 nm. The method is designed to separate this compound from the active pharmaceutical ingredient (API), Benzylpenicillin, and other related substances.
Signaling Pathway of Benzylpenicillin Degradation
Caption: Degradation pathway of Benzylpenicillin to Impurity 11.
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC method for the quantification of this compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 3.1 with Phosphoric Acid) |
| Mobile Phase B | Methanol |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-60% B; 20-25 min: 60% B; 25-26 min: 60-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD) | < 2.0% |
Experimental Protocols
Materials and Reagents
-
Benzylpenicillin Potassium Reference Standard
-
This compound Reference Standard
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Phosphoric Acid (H₃PO₄), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Pharmaceutical sample containing Benzylpenicillin
Preparation of Solutions
-
Mobile Phase A: Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.1 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC grade Methanol.
-
Diluent: Mobile Phase A.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to obtain concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Sample Solution: Accurately weigh a portion of the pharmaceutical sample equivalent to 100 mg of Benzylpenicillin and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Set up the HPLC system with the parameters listed in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the sample solution.
-
Inject a calibration standard after a series of sample injections to verify system suitability.
Data Analysis and Calculation
-
Integrate the peak corresponding to this compound in the chromatograms of the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area of this compound versus its concentration for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the amount of this compound in the pharmaceutical sample as a percentage relative to the Benzylpenicillin content.
Experimental Workflow Visualization
Caption: Experimental workflow for the analysis of Impurity 11.
Application Notes and Protocols for Forced Degradation Studies of Benzylpenicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing conditions. The resulting data is instrumental in developing and validating stability-indicating analytical methods, elucidating degradation pathways, and identifying potential degradation products. This document provides detailed application notes and protocols for conducting forced degradation studies on benzylpenicillin, with a focus on its primary degradation product, benzylpenicilloic acid, referred to herein as Impurity 11 for illustrative purposes.
Benzylpenicillin is a β-lactam antibiotic that is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. The major product of this degradation is benzylpenicilloic acid, which is inactive as an antibiotic and can potentially be involved in hypersensitivity reactions. Therefore, understanding the degradation profile of benzylpenicillin is crucial for ensuring its quality, safety, and efficacy.
Experimental Workflow
The general workflow for a forced degradation study of benzylpenicillin involves exposing the drug substance to various stress conditions and subsequently analyzing the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for the forced degradation study of benzylpenicillin.
Quantitative Data Summary
The following table summarizes the typical degradation of benzylpenicillin and the formation of benzylpenicilloic acid (Impurity 11) under various stress conditions. The data presented is a representative compilation from scientific literature and should be used as a guideline. Actual results may vary depending on the specific experimental conditions.
| Stress Condition | Reagent/Parameter | Duration (hours) | Temperature (°C) | Benzylpenicillin Degradation (%) | Benzylpenicilloic Acid (Impurity 11) Formation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ~ 25 - 35 | ~ 15 - 25 |
| Base Hydrolysis | 0.1 M NaOH | 4 | 25 (Room Temp) | ~ 40 - 50 | ~ 30 - 40 |
| Oxidative | 3% H₂O₂ | 24 | 25 (Room Temp) | ~ 10 - 20 | Minor/Not a primary product |
| Thermal | - | 48 | 80 | ~ 5 - 15 | Minor |
| Photolytic | ICH Q1B | - | 25 (Room Temp) | ~ 5 - 10 | Minor |
Experimental Protocols
Materials and Reagents
-
Benzylpenicillin potassium salt (Reference Standard)
-
Benzylpenicilloic acid (Reference Standard for Impurity 11)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric acid, analytical grade
-
Purified water (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal stress
-
Photostability chamber
Preparation of Solutions
-
Benzylpenicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of benzylpenicillin potassium salt in 25 mL of purified water.
-
Acidic Solution (0.1 M HCl): Dilute 8.3 mL of concentrated HCl to 1 L with purified water.
-
Basic Solution (0.1 M NaOH): Dissolve 4.0 g of NaOH in 1 L of purified water.
-
Oxidizing Solution (3% H₂O₂): Dilute 10 mL of 30% H₂O₂ to 100 mL with purified water.
Forced Degradation Procedures
For each stress condition, a control sample (benzylpenicillin solution without the stressor, kept at ambient temperature) should be prepared and analyzed alongside the stressed samples.
-
To 5 mL of the benzylpenicillin stock solution, add 5 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
To 5 mL of the benzylpenicillin stock solution, add 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature (25°C) for 4 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
To 5 mL of the benzylpenicillin stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Place a sealed vial containing the benzylpenicillin stock solution in an oven at 80°C for 48 hours.
-
After the specified time, cool the solution to room temperature.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Expose the benzylpenicillin stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Analytical Method (HPLC)
A stability-indicating HPLC method is crucial for separating benzylpenicillin from its degradation products. A typical method is described below.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A common starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Degradation Pathway of Benzylpenicillin
The primary degradation pathway of benzylpenicillin under hydrolytic conditions (both acidic and basic) involves the cleavage of the amide bond in the β-lactam ring. This leads to the formation of benzylpenicilloic acid.
Caption: Primary degradation pathway of benzylpenicillin to benzylpenicilloic acid.
Conclusion
The forced degradation studies outlined in these application notes provide a robust framework for assessing the stability of benzylpenicillin. By systematically evaluating the impact of various stress factors, researchers can gain a comprehensive understanding of the degradation profile of the drug substance. The provided protocols and analytical methods serve as a detailed guide for the execution of these studies. The quantitative data and the degradation pathway visualization offer valuable information for the development of stable formulations and reliable analytical methods, ultimately ensuring the quality and safety of benzylpenicillin-containing drug products.
Application Note: A Validated HPLC Assay for the Quantification of Benzylpenicillin Impurity 11
Introduction
Benzylpenicillin (Penicillin G) is a widely used beta-lactam antibiotic.[1] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring their safety and efficacy. Regulatory bodies, such as the FDA and EMA, have stringent requirements for the identification, quantification, and control of impurities. This application note describes a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of a specific process-related impurity, designated as Benzylpenicillin Impurity 11, in bulk drug substance. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing.
Methodology
The analytical method is a reverse-phase HPLC assay with UV detection. The chromatographic conditions were optimized to achieve sufficient resolution between Benzylpenicillin, Impurity 11, and other known related substances.
Chromatographic Conditions
| Parameter | Value |
| Column | ODS C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.1 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm[2] |
| Column Temperature | 40°C[3][4] |
| Injection Volume | 20 µL |
Experimental Workflow
Caption: Experimental workflow for the validated HPLC assay of this compound.
Assay Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] The validation parameters included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Specificity (Forced Degradation)
Forced degradation studies were performed on Benzylpenicillin to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results showed that the peak for Impurity 11 was well-resolved from the main peak of Benzylpenicillin and any degradation products, indicating the method's specificity.
Degradation Pathway of Benzylpenicillin
Caption: Simplified degradation pathways of Benzylpenicillin and the position of Impurity 11.
Quantitative Data Summary
The following tables summarize the quantitative data obtained during the validation of the analytical method for this compound.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area |
| 0.1 | 12,540 |
| 0.5 | 63,210 |
| 1.0 | 126,500 |
| 2.0 | 252,980 |
| 5.0 | 631,450 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Spike Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
| Average Recovery | 99.2% |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Peak Area (n=6) | % RSD |
| Repeatability | 1.0 | 126,450 | 0.8% |
| Intermediate Precision | 1.0 | 127,100 | 1.2% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Protocols
1. Preparation of Solutions
-
Diluent: Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution of Impurity 11 (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution for Analysis (1.0 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL of Benzylpenicillin): Accurately weigh about 100 mg of the Benzylpenicillin sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2. HPLC System Setup and System Suitability
-
Set up the HPLC system according to the chromatographic conditions specified above.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution for Analysis (1.0 µg/mL) five times.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time of Impurity 11 is not more than 2.0%.
3. Analytical Procedure
-
Inject the diluent (blank) once.
-
Inject the Standard Solution for Analysis (1.0 µg/mL) in duplicate.
-
Inject the Sample Solution in duplicate.
-
After all sample injections, inject the Standard Solution for Analysis again to confirm system stability.
4. Calculation
Calculate the percentage of this compound in the sample using the following formula:
% Impurity 11 = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of Impurity 11 in the sample chromatogram.
-
Area_standard is the average peak area of Impurity 11 in the standard chromatograms.
-
Conc_standard is the concentration of the Impurity 11 Standard Solution (in µg/mL).
-
Conc_sample is the concentration of the Benzylpenicillin Sample Solution (in µg/mL).
The HPLC method described in this application note has been successfully validated for the quantification of this compound. The method is specific, linear, accurate, and precise, making it a reliable tool for the quality control of Benzylpenicillin bulk drug substance. The established protocol provides a clear and detailed procedure for routine analysis in a regulated laboratory environment.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the Content of Benzathine Benzylpenicillin and I...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 6. youtube.com [youtube.com]
Application of Benzylpenicilloic Acid in Stability Studies of Benzylpenicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stability testing is a critical component of pharmaceutical development and quality control, ensuring that a drug substance or drug product maintains its identity, strength, quality, and purity throughout its shelf life. Benzylpenicillin (Penicillin G) is an antibiotic that is susceptible to degradation, primarily through hydrolysis of the β-lactam ring. A principal degradation product formed during this process is Benzylpenicilloic acid. Monitoring the formation of Benzylpenicilloic acid is essential in stability studies to understand the degradation kinetics of Benzylpenicillin and to establish appropriate storage conditions and shelf life.
This application note provides a comprehensive overview of the role of Benzylpenicilloic acid as a key impurity in the stability assessment of Benzylpenicillin. It includes detailed experimental protocols for forced degradation studies and stability-indicating analytical methods, along with data presentation and visualization to aid researchers in their drug development efforts.
Chemical Structures
| Compound | Structure |
| Benzylpenicillin | |
| Benzylpenicilloic Acid |
Application in Stability Studies
Benzylpenicilloic acid is a primary hydrolytic degradation product of Benzylpenicillin. Its presence and concentration in a drug substance or product are direct indicators of the extent of degradation. Therefore, the quantification of Benzylpenicilloic acid is a critical aspect of:
-
Forced Degradation Studies: To identify potential degradation pathways and to develop and validate stability-indicating analytical methods.
-
Long-Term and Accelerated Stability Studies: To determine the shelf life and appropriate storage conditions for the drug product.
-
Formulation Development: To assess the impact of different formulation components and manufacturing processes on the stability of Benzylpenicillin.
Experimental Protocols
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to accelerate the degradation of a drug substance to identify likely degradation products and to validate the stability-indicating power of the analytical procedures.
Objective: To generate Benzylpenicilloic acid from Benzylpenicillin under various stress conditions.
Materials:
-
Benzylpenicillin Potassium or Sodium salt
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber
Protocol:
-
Acid Hydrolysis:
-
Dissolve a known amount of Benzylpenicillin in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of Benzylpenicillin in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature (25°C ± 2°C) for 8 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of Benzylpenicillin in 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Store a known amount of solid Benzylpenicillin in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Benzylpenicillin (1 mg/mL in water) and solid Benzylpenicillin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the samples after exposure.
-
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation of Benzylpenicillin.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance and drug product over time.
Objective: To develop and validate an HPLC method capable of separating and quantifying Benzylpenicillin from its degradation products, including Benzylpenicilloic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 3.1 with Phosphoric Acid) |
| Mobile Phase B | Methanol |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in Mobile Phase A to obtain a final concentration of approximately 0.5 mg/mL of Benzylpenicillin.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Tailing Factor: Not more than 2.0 for the Benzylpenicillin peak.
-
Theoretical Plates: Not less than 2000 for the Benzylpenicillin peak.
-
Resolution: Not less than 2.0 between the Benzylpenicillin peak and the nearest eluting peak (e.g., Benzylpenicilloic acid).
Validation Parameters:
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Data Presentation
The results from stability studies should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of Forced Degradation of Benzylpenicillin
| Stress Condition | Duration | % Degradation of Benzylpenicillin | % Benzylpenicilloic Acid Formed |
| 0.1 M HCl | 24 hours | 15.2% | 12.8% |
| 0.1 M NaOH | 8 hours | 25.6% | 22.1% |
| 3% H₂O₂ | 24 hours | 8.5% | 6.3% |
| Thermal (80°C) | 48 hours | 5.1% | 4.2% |
| Photolytic | ICH Q1B | 3.2% | 2.5% |
Table 2: Stability Data for Benzylpenicillin Formulation (Accelerated Conditions: 40°C / 75% RH)
| Time Point | Assay of Benzylpenicillin (%) | Benzylpenicilloic Acid (%) | Total Impurities (%) |
| 0 Months | 100.2 | < 0.1 | 0.2 |
| 1 Month | 98.5 | 0.8 | 1.1 |
| 3 Months | 96.1 | 2.1 | 2.8 |
| 6 Months | 92.8 | 4.5 | 5.3 |
Logical Relationship in Stability Assessment
The relationship between the stability of Benzylpenicillin and the formation of Benzylpenicilloic acid is a cornerstone of its stability assessment. This relationship can be visualized as a logical flow.
Logical Flow of Stability Assessment
Caption: Logical flow for Benzylpenicillin stability assessment.
Conclusion
The monitoring of Benzylpenicilloic acid is a fundamental aspect of the stability testing of Benzylpenicillin. Its formation is a direct measure of the degradation of the active pharmaceutical ingredient. The protocols and data presented in this application note provide a framework for researchers and scientists to design and execute robust stability studies. The use of a validated stability-indicating analytical method is paramount to ensure the quality, safety, and efficacy of Benzylpenicillin-containing drug products.
Troubleshooting & Optimization
Technical Support Center: Chromatographic Analysis of Benzylpenicillin and its Impurities
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution for Benzylpenicillin and its closely related impurities.
Disclaimer: "Benzylpenicillin Impurity 11" is not a standardized pharmacopeial designation. The guidance provided is based on general principles of chromatography and common impurities found for Benzylpenicillin. The optimal approach will depend on the specific chemical structure of the impurity .
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps to improve poor peak resolution between Benzylpenicillin and a closely related impurity?
Poor peak resolution is typically addressed by modifying the chromatographic conditions to enhance the separation between the two compounds. The most impactful initial steps involve adjusting the mobile phase composition.[1][2]
-
Adjusting Mobile Phase Strength: For reverse-phase HPLC, which is commonly used for penicillin analysis, the mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Decreasing the percentage of the organic modifier will generally increase the retention time of both the main component and the impurity, which can often lead to better separation. A shallow gradient can also improve resolution, particularly for later eluting peaks.
-
Changing the Organic Modifier: If adjusting the mobile phase strength is insufficient, changing the type of organic modifier can alter the selectivity of the separation.[1] For example, switching from acetonitrile to methanol, or vice versa, can change the elution order or improve the spacing between peaks.[1]
-
Modifying Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Benzylpenicillin and its impurities.[3] Small adjustments to the pH can alter the charge state of the molecules and their interaction with the stationary phase, leading to improved resolution. It is crucial to operate within the pH stability range of the column.
Q2: How does the choice of HPLC column affect peak resolution?
The HPLC column is a critical factor in achieving adequate separation. Several column parameters can be optimized:
-
Stationary Phase Chemistry: Using a different stationary phase chemistry is a powerful way to change selectivity.[1][2] If a standard C18 column does not provide sufficient resolution, consider columns with different functionalities, such as C8, phenyl, or cyano phases.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can lead to sharper peaks and better resolution.[1][3] However, they also generate higher backpressure.
-
Column Dimensions: Increasing the column length can improve resolution by increasing the number of theoretical plates.[2][3] However, this will also lead to longer run times and increased solvent consumption. A smaller column diameter can also enhance efficiency.[2]
Q3: Can temperature or flow rate be adjusted to improve resolution?
Yes, both temperature and flow rate can be used to fine-tune the separation:
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution.[2][3] However, the stability of both the analyte and the stationary phase at elevated temperatures must be considered.
-
Flow Rate: Slower flow rates generally allow for more interaction between the analytes and the stationary phase, which can improve resolution.[2] This comes at the cost of longer analysis times.
Troubleshooting Guide for Peak Resolution
The following table summarizes common issues related to poor peak resolution and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Co-eluting or Poorly Resolved Peaks | Mobile phase is too strong. | Decrease the percentage of the organic modifier in the mobile phase. |
| Inappropriate mobile phase selectivity. | Change the organic modifier (e.g., from acetonitrile to methanol).[1] | |
| Suboptimal pH for separation. | Adjust the pH of the mobile phase to alter the ionization of the analytes.[3] | |
| Insufficient column efficiency. | Use a column with a smaller particle size or a longer length.[1][2] | |
| Inadequate stationary phase selectivity. | Switch to a column with a different stationary phase (e.g., C8, Phenyl).[1][2] | |
| Peak Tailing | Presence of active silanol groups on the column interacting with basic analytes.[4] | Lower the mobile phase pH or use an end-capped column. |
| Column overload. | Reduce the sample concentration or injection volume.[3][5] | |
| Column contamination or void. | Flush the column with a strong solvent or replace the column if a void has formed.[4][5] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase if possible. |
| Column overload. | Decrease the amount of sample injected.[5] | |
| Split Peaks | Issue with the injector or rotor seal. | Inspect and replace the injector components if necessary.[6] |
| Blockage in the flow path. | Check for blockages in the tubing or column inlet.[6] | |
| Column bed has collapsed or has a void. | Replace the column.[4] |
Experimental Protocol: Method Optimization for Resolution Enhancement
This protocol outlines a systematic approach to optimize an HPLC method for the separation of Benzylpenicillin from a closely related impurity.
Objective: To achieve a baseline resolution (Rs > 1.5) between Benzylpenicillin and Impurity 11.
Initial Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
Optimization Steps:
-
Mobile Phase Strength and Gradient Slope:
-
Perform several runs, systematically varying the initial and final percentages of Mobile Phase B.
-
Test different gradient slopes (e.g., a slower gradient over a longer time) to see if resolution improves. A flatter gradient often enhances resolution.
-
-
Mobile Phase pH:
-
Prepare mobile phases with slightly different pH values (e.g., ± 0.2 pH units from the original).
-
Analyze the sample with each mobile phase to observe the effect on retention and resolution.
-
-
Organic Modifier:
-
Replace acetonitrile with methanol as Mobile Phase B and repeat the gradient optimization steps.
-
Observe any changes in selectivity and resolution.
-
-
Temperature:
-
Set the column temperature to different values (e.g., 25 °C, 35 °C, 45 °C) while keeping the mobile phase constant.
-
Evaluate the impact on peak shape and resolution.
-
-
Column Chemistry:
-
If the above steps do not yield satisfactory results, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl column).
-
Re-optimize the mobile phase conditions for the new column.
-
Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. Procaine benzylpenicillin impurity F European Pharmacopoeia (EP) Reference Standard | 525-91-7 [sigmaaldrich.com]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Procaine benzylpenicillin impurity F CRS [lgcstandards.com]
- 6. Benzylpenicillin | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Benzylpenicillin Impurity Stability
This guide provides technical support for researchers, scientists, and drug development professionals encountering stability issues with benzylpenicillin impurities in solution. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Disclaimer: "Benzylpenicillin Impurity 11" is not a standard designation in major pharmacopoeias (e.g., European Pharmacopoeia, United States Pharmacopeia). This guide will address the stability of common, officially recognized degradation products of benzylpenicillin, such as Benzylpenicilloic Acid, which is a primary degradant. The principles discussed are broadly applicable to other related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of benzylpenicillin and its impurities in solution?
A1: The stability of benzylpenicillin and its degradation products is primarily influenced by three main factors:
-
pH: The beta-lactam ring in benzylpenicillin is highly susceptible to hydrolysis. The most stable pH range for benzylpenicillin is narrow, typically between 6.0 and 7.0.[1] Solutions that are too acidic or too alkaline will rapidly accelerate degradation to products like penicilloic acid.
-
Temperature: Higher temperatures increase the rate of chemical degradation.[1] For optimal stability, solutions should be kept refrigerated (2-8°C) or frozen and should only be brought to room temperature shortly before use.
-
Solvent: While aqueous solutions are common, the presence of water is what enables hydrolysis. The stability of benzylpenicillin can be improved in some non-aqueous or buffered solutions.[2][3] For instance, citrate buffers have been shown to reliably increase the stability of benzylpenicillin solutions.[2]
Q2: I am seeing a rapid loss of my impurity standard in my HPLC sample vial. What is the likely cause?
A2: Rapid degradation in an HPLC vial is a common issue. The most probable causes are improper pH of the diluent, elevated temperature, or extended storage time in the autosampler. Penicillin and its impurities are known to be unstable in aqueous solutions.[3][4] Ensure your sample diluent is pH-controlled (ideally pH 6.0-7.0) and that your autosampler is temperature-controlled (e.g., set to 4°C). Prepare samples fresh and analyze them as quickly as possible.
Q3: Can light exposure cause degradation of benzylpenicillin impurities?
A3: Yes, photostability is a concern. Forced degradation studies, which are a standard part of pharmaceutical development, include testing for degradation under light exposure (both UV and visible light).[5] It is a best practice to prepare and store solutions of benzylpenicillin and its impurities in amber glassware or opaque containers to minimize light-induced degradation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: High variability or non-reproducible results in impurity quantification.
-
Question: Why are my quantitative results for the same sample varying significantly between runs?
-
Answer: This issue often points to ongoing degradation within the sample solution. If the sample degrades between injections, the impurity concentration will change over time, leading to poor reproducibility.
-
Solution:
-
Verify the pH of your sample diluent.
-
Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
Reduce the time between sample preparation and analysis. Prepare samples in smaller batches immediately before placing them in the autosampler.
-
Perform a solution stability study by reinjecting the same sample vial over a set period (e.g., 0, 2, 4, 8, 24 hours) to determine the maximum time your sample is stable under your storage conditions.
-
-
Issue 2: Appearance of new, unexpected peaks in the chromatogram over time.
-
Question: My chromatogram for an impurity standard shows a pure peak initially, but new peaks appear after a few hours. What is happening?
-
Answer: The appearance of new peaks indicates that your impurity is itself degrading into other products. Benzylpenicillin impurities can be unstable and undergo further reactions.
-
Solution:
-
This is a clear sign of instability. The troubleshooting steps are similar to Issue 1: control pH, temperature, and light exposure.
-
If the impurity is a primary degradant like penicilloic acid, it may be undergoing further hydrolysis or rearrangement. Consider using a different, less aqueous diluent if your analytical method allows.
-
This scenario underscores the importance of using freshly prepared standards for quantification.
-
-
Troubleshooting Workflow: Investigating Impurity Standard Degradation
The following diagram outlines a logical workflow for troubleshooting the degradation of a benzylpenicillin impurity standard in solution.
Caption: A workflow diagram for troubleshooting impurity degradation.
Data Presentation: Factors Affecting Stability
While specific kinetic data for "Impurity 11" is unavailable, the stability of the parent compound, Benzylpenicillin G, provides a strong indicator of the conditions required for its impurities.
| Parameter | Condition | Stability Impact | Recommendation |
| pH | < 5.0 | Very Rapid Degradation | Avoid acidic conditions. |
| 6.0 - 7.0 | Optimal Stability [1] | Use a buffered diluent (e.g., phosphate buffer) to maintain this pH. | |
| > 8.0 | Rapid Degradation | Avoid alkaline conditions. | |
| Temperature | 37°C | Significant degradation within hours | Avoid exposure to elevated temperatures. |
| 25°C (Room Temp) | Moderate degradation | Limit time at room temperature as much as possible. | |
| 2 - 8°C (Refrigerated) | Significantly Improved Stability[2] | Store all stock and working solutions under refrigeration. | |
| Solvent | Aqueous (Unbuffered) | Prone to rapid pH-driven hydrolysis | Use buffered aqueous solutions or consider alternative solvents if possible. |
| Citrate-Buffered Saline | Enhanced Stability[2] | A reliable way to increase the stability of benzylpenicillin solutions.[2] |
Experimental Protocol: Solution Stability Study
This protocol describes a typical experiment to determine the stability of a benzylpenicillin impurity in a specific analytical diluent using HPLC.
Objective: To evaluate the stability of Benzylpenicillin Impurity X in solution over 48 hours under refrigerated (2-8°C) and room temperature (~25°C) conditions.
Materials:
-
Benzylpenicillin Impurity X reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Volumetric flasks, pipettes, and autosampler vials (amber)
-
Calibrated pH meter
-
HPLC system with UV or UV/Vis detector
Methodology:
-
Preparation of Mobile Phase and Diluent:
-
Prepare the analytical mobile phase as per your validated HPLC method.
-
Prepare the sample diluent. A common choice is a mixture of water/acetonitrile with a buffer to maintain a pH of 6.5. For example: 20mM Potassium Phosphate buffer pH 6.5 in Water/Acetonitrile (80:20 v/v).
-
-
Preparation of Stock and Working Solutions:
-
Accurately weigh and dissolve the Benzylpenicillin Impurity X reference standard in the diluent to prepare a stock solution (e.g., 100 µg/mL).
-
Dilute the stock solution with the diluent to a working concentration suitable for your HPLC method (e.g., 10 µg/mL).
-
-
Experimental Setup:
-
Transfer the working solution into multiple amber HPLC vials.
-
Time Point Zero (T0): Immediately inject one vial in triplicate to establish the initial concentration and peak area.
-
Store half of the remaining vials in a temperature-controlled autosampler or refrigerator at 4°C.
-
Store the other half of the vials on a lab bench at ambient room temperature (~25°C).
-
-
Analysis Schedule:
-
Inject samples from both storage conditions in triplicate at predetermined time points. A typical schedule would be: T=2h, 4h, 8h, 12h, 24h, and 48h.
-
-
Data Analysis:
-
Calculate the average peak area for the impurity at each time point.
-
Express the stability as a percentage of the initial (T0) concentration: % Initial Concentration = (Area_Tx / Area_T0) * 100
-
Plot the % Initial Concentration against time for both storage conditions. The solution is generally considered stable if the concentration remains within 95-105% of the initial value.
-
Benzylpenicillin Degradation Pathway
The primary degradation pathway for benzylpenicillin in aqueous solution is the hydrolysis of the beta-lactam ring to form benzylpenicilloic acid.
Caption: Primary hydrolytic degradation pathway of Benzylpenicillin.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. "An Investigation into the Fate of Benzylpenicillin and its Degradation" by David Roger Hulse [pearl.plymouth.ac.uk]
- 5. youtube.com [youtube.com]
minimizing Benzylpenicillin Impurity 11 formation during manufacturing
Disclaimer: The nomenclature "Benzylpenicillin Impurity 11" does not correspond to a universally recognized standard in pharmacopoeias such as the European Pharmacopoeia (EP) or United States Pharmacopeia (USP). It is likely a process-specific or internal designation. This guide addresses the formation and control of common benzylpenicillin degradation products. We recommend identifying the specific structure of "Impurity 11" to apply the most relevant control strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of Benzylpenicillin degradation during manufacturing?
A1: Benzylpenicillin is susceptible to degradation through several pathways, primarily hydrolysis of the β-lactam ring. The main drivers for this degradation and the subsequent formation of impurities are:
-
pH: Benzylpenicillin is most stable in the pH range of 6.5-7.5.[1][2] Both acidic and alkaline conditions significantly accelerate its degradation.
-
Temperature: Higher temperatures increase the rate of all degradation reactions.[2][3][4]
-
Aqueous Solutions: The presence of water is a prerequisite for hydrolysis. The stability of benzylpenicillin decreases in aqueous solutions.
-
Enzymes: The presence of β-lactamase enzymes, which may originate from microbial contamination, will rapidly degrade benzylpenicillin.
Q2: What are the most common impurities formed during the manufacturing of Benzylpenicillin?
A2: The degradation of benzylpenicillin is a complex process that can result in numerous impurities.[5] The most frequently encountered degradation products include:
-
Benzylpenicilloic Acid: This is the major degradation product in alkaline media, formed by the hydrolysis of the β-lactam ring.[6][7] It exists as a mixture of isomers.[6]
-
Benzylpenillic Acid: This impurity is a significant degradation product in acidic solutions.
-
Benzylpenilloic Acid: Formed from the degradation of benzylpenicilloic acid in acidic conditions through decarboxylation.[5]
-
6-Aminopenicillanic Acid (6-APA): Can be formed by enzymatic cleavage of the side chain from benzylpenicillin.[8]
Troubleshooting Guide
Problem 1: I am observing a significant increase in an unknown impurity during my process, which I have designated "Impurity 11". Where should I start my investigation?
Answer:
-
Characterize the Impurity: The first critical step is to identify the chemical structure of "Impurity 11". Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this.[5][6] Once the structure is known, you can deduce its formation pathway.
-
Review Process Parameters: Examine your manufacturing process for deviations in critical parameters:
-
pH Control: Are there any steps where the pH of the solution deviates from the optimal range of 6.5-7.5?[1][2]
-
Temperature Excursions: Have there been any unexpected increases in temperature during processing or storage?[2][3][4]
-
Hold Times: Are aqueous solutions of benzylpenicillin being held for extended periods?
-
-
Raw Material and Excipient Quality: Assess the quality of your starting materials and excipients for the presence of contaminants that could catalyze degradation.
Problem 2: My final product shows high levels of Benzylpenicilloic Acid. How can I minimize its formation?
Answer:
Benzylpenicilloic acid is primarily formed under neutral to alkaline conditions.[6][7] To minimize its formation:
-
Strict pH Control: Maintain the pH of your process solutions strictly within the 6.5-7.5 range where benzylpenicillin has maximum stability.[1][2] The use of buffering agents, such as citrate buffer, can significantly improve stability.[2][9]
-
Temperature Management: Keep the temperature of the process as low as feasible to slow down the rate of hydrolysis.[2][3][4]
-
Minimize Water Exposure: Reduce the time benzylpenicillin is in an aqueous solution. Lyophilization or spray drying can be employed to create a more stable solid form.
Data Presentation
Table 1: Influence of pH and Temperature on Benzylpenicillin Stability
| pH | Temperature (°C) | Stability Outcome | Reference |
| < 6.0 | Ambient | Accelerated degradation to products like benzylpenillic acid. | [5] |
| 6.5 - 7.5 | 5 | Maximum stability. Suitable for storage of reconstituted solutions for extended periods (up to 28 days with buffering). | [1][2] |
| 6.5 - 7.5 | 21-22 (Room Temp) | At 24 hours, approximately 83% of the initial concentration remains. | [4] |
| 6.5 - 7.5 | 37 | Significant degradation. With citrate buffering, degradation can be limited to around 6.5% over 24 hours. | [9] |
| > 8.0 | Ambient | Rapid hydrolysis to benzylpenicilloic acid. | [6] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Benzylpenicillin and its Related Substances
This is a general protocol and may require optimization for specific applications.
-
Objective: To separate and quantify benzylpenicillin and its potential impurities.
-
Chromatographic Conditions:
-
Column: Octadecylsilane bonded silica gel (C18), 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate solution, pH adjusted to 3.1 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A linear gradient can be developed to ensure the separation of all relevant impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the benzylpenicillin sample in a suitable diluent (e.g., a mixture of mobile phases).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject a known concentration of a benzylpenicillin reference standard to determine its retention time and peak area.
-
Inject the sample solution.
-
Identify and quantify impurities based on their retention times relative to the main peak and their peak areas. The use of reference standards for known impurities is recommended for accurate quantification.
-
(This protocol is a synthesized example based on methodologies described in the search results for analyzing benzylpenicillin and its impurities by HPLC.)[10]
Visualizations
Caption: Major degradation pathways of Benzylpenicillin.
References
- 1. bteup.ac.in [bteup.ac.in]
- 2. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 3. Procaine benzylpenicillin impurity F EP Reference Standard CAS 525-91-7 Sigma Aldrich [sigmaaldrich.com]
- 4. hcopguntur.ac.in [hcopguntur.ac.in]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. Benzathine Benzylpenicillin EP Impurity I Potassium Salt [sincopharmachem.com]
- 7. Alexander Fleming - Wikipedia [en.wikipedia.org]
- 8. Procaine benzylpenicillin impurity F EP Reference Standard CAS 525-91-7 Sigma Aldrich [sigmaaldrich.com]
- 9. qps.nhsrcindia.org [qps.nhsrcindia.org]
- 10. omnicalculator.com [omnicalculator.com]
Technical Support Center: Analysis of Benzylpenicillin Impurity 11
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the analytical method used to identify and quantify Benzylpenicillin Impurity 11. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the analysis of this compound.
Q1: Why am I seeing no peak, or a very small peak, for Impurity 11?
A1: This issue can stem from several factors:
-
Improper Sample Preparation: Ensure the sample is fully dissolved in the recommended diluent. Benzylpenicillin and its impurities can be prone to degradation; samples should be analyzed promptly after preparation or stored under appropriate conditions (e.g., refrigeration).
-
Incorrect Wavelength: Verify that the UV detector is set to the correct wavelength for optimal detection of Impurity 11.
-
System Suitability Failure: The HPLC system may not be performing adequately. Check the system suitability parameters (e.g., retention time, peak area, and resolution) of the standard injection.
-
Degradation of Impurity Standard: The Impurity 11 reference standard may have degraded. Prepare a fresh standard solution and re-inject.
Q2: My retention times are shifting. What could be the cause?
A2: Retention time variability can be caused by:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Ensure accurate measurement of all components and proper mixing. The pH of the buffer is critical and should be checked and adjusted precisely.
-
Column Temperature: Fluctuations in the column oven temperature can lead to shifts in retention time. Verify that the column heater is set to and maintaining the specified temperature.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow sufficient time for the column to equilibrate before starting the analytical run.
-
Flow Rate Fluctuation: Check the HPLC pump for consistent flow rate delivery. Fluctuations can indicate a need for pump maintenance.
Q3: I'm observing poor peak shape (e.g., fronting, tailing, or splitting). How can I improve it?
A3: Poor peak shape is often indicative of:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. A guard column can help protect the analytical column. If the problem persists, the column may need to be washed or replaced.
-
Inappropriate Solvent for Sample Dissolution: The sample diluent should be of similar or weaker elution strength than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
pH of the Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like penicillin impurities. Ensure the pH is optimized and stable.
Q4: The resolution between Impurity 11 and the main Benzylpenicillin peak is poor. What should I do?
A4: To improve resolution:
-
Mobile Phase Composition: Adjust the organic-to-aqueous ratio in your mobile phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Gradient Profile: If using a gradient method, optimizing the gradient slope can help separate closely eluting peaks.
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Column Chemistry: Consider using a column with a different stationary phase or a smaller particle size for higher efficiency.
Q5: I see extraneous peaks in my chromatogram. What are they and how can I get rid of them?
A5: Extraneous peaks can be due to:
-
Contaminated Solvents or Reagents: Use high-purity (HPLC grade) solvents and freshly prepared mobile phases.
-
Sample Contamination: Ensure cleanliness during sample preparation to avoid introducing contaminants.
-
Carryover from Previous Injections: Implement a robust needle wash program and inject a blank solvent run to check for carryover.
-
Degradation Products: Benzylpenicillin can degrade in solution. Analyze samples as quickly as possible after preparation.
Quantitative Data Summary
The following table summarizes typical parameters for the HPLC analysis of this compound. Note that these are representative values and may need to be optimized for your specific instrumentation and laboratory conditions.
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Typical Retention Time | ~ 8.5 minutes |
Experimental Protocol
This section details a representative HPLC method for the analysis of this compound.
1. Preparation of Mobile Phase:
-
Mobile Phase A (0.05 M Phosphate Buffer, pH 6.5): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with a suitable base (e.g., potassium hydroxide solution). Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
2. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with Mobile Phase A. This will be your stock solution.
-
Further dilute the stock solution with Mobile Phase A to a final concentration of approximately 0.01 mg/mL.
3. Preparation of Sample Solution:
-
Accurately weigh about 25 mg of the Benzylpenicillin test sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with Mobile Phase A.
4. Chromatographic Conditions:
-
Set up the HPLC system with the parameters listed in the Quantitative Data Summary table.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
5. Analysis:
-
Inject a blank (Mobile Phase A) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and response for Impurity 11.
-
Inject the sample solution to analyze for the presence and quantity of Impurity 11.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the logical relationships of potential issues in the analytical method.
Caption: Troubleshooting workflow for this compound analysis.
Caption: Logical relationships between causes and observed analytical issues.
Technical Support Center: Optimization of Mobile Phase for Benzylpenicillin Impurity 11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of Benzylpenicillin and its related substances, with a specific focus on a representative impurity, herein referred to as "Impurity 11."
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phase conditions for analyzing Benzylpenicillin and its impurities by HPLC?
A typical starting point for reversed-phase HPLC analysis of Benzylpenicillin and its impurities involves a mobile phase consisting of a phosphate buffer and an organic modifier, such as acetonitrile or methanol.[1][2] The pH of the aqueous portion of the mobile phase is a critical parameter and is often adjusted to a range of 3.0 to 7.0 to ensure the proper ionization state of the analytes for optimal separation.
Q2: Why is the pH of the mobile phase so important for the analysis of Benzylpenicillin and its impurities?
The pH of the mobile phase directly influences the retention and peak shape of ionizable compounds like Benzylpenicillin and its impurities.[3][4] Benzylpenicillin contains a carboxylic acid group, and its impurities may also have ionizable functionalities. Controlling the pH ensures consistent retention times and can be used to improve the resolution between the main peak and its impurities. For instance, a lower pH (e.g., around 3.1) has been used to achieve good separation.[2]
Q3: What should I do if Benzylpenicillin Impurity 11 is co-eluting with the main peak or another impurity?
Co-elution issues can often be resolved by systematically adjusting the mobile phase composition. Here are a few strategies:
-
Adjust the organic solvent strength: A lower percentage of the organic solvent will generally increase retention times and may improve resolution. Conversely, a higher percentage will decrease retention times.
-
Change the organic solvent: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Modify the mobile phase pH: A small change in pH can significantly impact the retention of ionizable compounds. Systematically varying the pH within a stable range for your column can resolve co-eluting peaks.[4]
-
Utilize a gradient elution: A gradient program, where the mobile phase composition is changed over the course of the run, can be very effective in separating complex mixtures of impurities.[2]
Q4: My peak shapes for Benzylpenicillin or Impurity 11 are poor (e.g., tailing or fronting). How can I improve them?
Poor peak shape can be caused by several factors. In the context of mobile phase optimization, consider the following:
-
Mobile phase pH: Ensure the pH is appropriate for the analytes. Operating at a pH where the analytes are in a single ionic form usually results in better peak shapes.
-
Buffer concentration: A buffer concentration that is too low may not have sufficient capacity to control the pH at the point of injection, leading to peak distortion. A typical concentration for phosphate buffers is in the range of 10-50 mM.
-
Sample solvent: The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can lead to peak fronting.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of the mobile phase for the separation of Benzylpenicillin and Impurity 11.
| Problem | Possible Cause | Suggested Solution |
| Poor resolution between Benzylpenicillin and Impurity 11 | Mobile phase strength is not optimal. | Systematically adjust the ratio of aqueous buffer to organic modifier. A lower organic percentage will increase retention and may improve resolution. |
| Mobile phase pH is not optimal for differential retention. | Adjust the pH of the aqueous buffer in small increments (e.g., 0.2 pH units) to see the effect on selectivity. | |
| The choice of organic solvent is not providing sufficient selectivity. | Switch from acetonitrile to methanol or vice versa. | |
| Variable retention times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and solvent ratios. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature.[2] | |
| Inadequate system equilibration. | Ensure the HPLC system is thoroughly equilibrated with the mobile phase before injecting samples. | |
| Peak tailing for Benzylpenicillin or Impurity 11 | Secondary interactions with the stationary phase. | Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) if silanol interactions are suspected. |
| Mobile phase pH is close to the pKa of the analyte. | Adjust the pH to be at least 1.5-2 units away from the pKa of the analytes. | |
| High backpressure | Mobile phase viscosity is too high. | Consider switching to an organic solvent with lower viscosity (e.g., acetonitrile instead of methanol). |
| Buffer precipitation in the organic solvent. | Ensure the buffer is soluble in the highest organic concentration used in the gradient. If not, reduce the buffer concentration or change the buffer. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation
This protocol describes the preparation of a typical phosphate-buffered mobile phase.
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid or potassium hydroxide solution for pH adjustment
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh an appropriate amount of KH₂PO₄ to make a 50 mM solution (e.g., 6.8 g per 1 L of water).
-
Dissolve the KH₂PO₄ in HPLC-grade water.
-
Adjust the pH to the desired value (e.g., 3.1) using a dilute solution of phosphoric acid or potassium hydroxide while monitoring with a calibrated pH meter.[2]
-
-
Filter the Buffer:
-
Filter the prepared buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
-
Prepare the Mobile Phase:
-
For an isocratic mobile phase, mix the filtered aqueous buffer with the organic solvent in the desired ratio (e.g., 75:25 v/v buffer:acetonitrile).
-
For a gradient elution, use the filtered buffer as mobile phase A and the organic solvent as mobile phase B.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture(s) using an appropriate method such as sonication, vacuum filtration, or helium sparging to prevent air bubbles in the HPLC system.
-
Protocol 2: Method for Analysis of Benzylpenicillin and Impurities
This protocol provides a starting point for the HPLC analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 50 mM Potassium dihydrogen phosphate, pH adjusted to 3.1 with phosphoric acid[2] |
| Mobile Phase B | Methanol[2] |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Detection Wavelength | 220 nm[2] |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for troubleshooting poor resolution in the HPLC analysis of Benzylpenicillin and its impurities.
Caption: A logical flow diagram for troubleshooting common peak shape issues in HPLC.
References
Technical Support Center: Analysis of Benzylpenicillin Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Benzylpenicillin and its impurities. While the query specifically mentioned "Impurity 11," this term does not correspond to a universally recognized standard impurity of Benzylpenicillin. Therefore, this guide will address matrix effects in the broader context of analyzing known Benzylpenicillin impurities, such as benzylpenicilloic acid, benzylpenillic acid, and others. The principles and troubleshooting steps outlined here are broadly applicable to the LC-MS analysis of penicillin-related compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Benzylpenicillin impurities?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of Benzylpenicillin impurities, components from the sample matrix (e.g., plasma, urine, formulation excipients) can interfere with the ionization of the impurity, leading to unreliable quantitative results.
Q2: What are the common causes of matrix effects in bioanalytical LC-MS methods?
A: Common causes of matrix effects include, but are not limited to:
-
Endogenous compounds: Phospholipids, salts, and proteins from biological samples.[1]
-
Exogenous compounds: Anticoagulants, dosing vehicles, and co-administered drugs.[1]
-
Ion-pairing reagents: These can suppress the ionization of the analyte.
-
Poor chromatographic separation: Co-elution of the analyte of interest with matrix components is a primary cause of matrix effects.[1]
Q3: How can I assess the presence and magnitude of matrix effects in my assay for Benzylpenicillin impurities?
A: The presence of matrix effects can be evaluated using several methods:
-
Post-column infusion: A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement.
-
Pre-extraction vs. Post-extraction spiking: The response of an analyte spiked into a blank matrix before extraction is compared to the response of the analyte spiked after extraction. A significant difference suggests a strong matrix effect.[1]
-
Quantitative assessment: The most common method involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix extract at the same concentration. The matrix factor (MF) can be calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.
-
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to matrix effects in the analysis of Benzylpenicillin impurities.
Issue 1: Poor reproducibility and accuracy in quantitative results.
Possible Cause: Inconsistent matrix effects between samples and calibrators.
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability:
-
Analyze at least six different lots of the blank matrix to assess the inter-source variability of the matrix effect.[1]
-
Prepare quality control (QC) samples in these different matrix lots and evaluate the precision and accuracy.
-
-
Employ a Suitable Internal Standard (IS):
-
If not already in use, incorporate a stable isotope-labeled (SIL) internal standard of the Benzylpenicillin impurity. A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.
-
If a SIL-IS is not available, a structural analog that elutes very close to the analyte of interest can be used, but it may not perfectly track the matrix effects.
-
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. Experiment with different organic solvents to optimize the extraction of the analyte while minimizing the co-extraction of matrix components.
-
Solid-Phase Extraction (SPE): Offers a higher degree of selectivity for analyte cleanup. Method development may be required to find the optimal sorbent and elution conditions.
-
Issue 2: Low sensitivity and poor peak shape.
Possible Cause: Significant ion suppression and/or interference from matrix components.
Troubleshooting Steps:
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the gradient slope to better separate the analyte from the early-eluting, often highly interfering, matrix components like phospholipids.
-
Column Chemistry: Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity and improve separation from interferences.
-
Divert Valve: Use a divert valve to direct the early and late eluting portions of the chromatogram, which often contain high concentrations of matrix components, to waste instead of the mass spectrometer source.[3]
-
-
Reduce Matrix Load:
-
Sample Dilution: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components.[2] This is a simple and effective strategy, provided the assay has sufficient sensitivity.
-
Smaller Injection Volume: Reducing the injection volume will decrease the amount of matrix introduced into the system.[2]
-
-
Optimize MS Source Conditions:
-
Adjust source parameters such as gas flows, temperature, and spray voltage to find conditions that are less susceptible to matrix effects for your specific analyte.
-
Consider switching the ionization mode (e.g., from ESI to APCI), as APCI can sometimes be less prone to matrix effects from non-volatile salts.[1]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
-
Prepare a standard solution (A) of the Benzylpenicillin impurity in the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Prepare a blank matrix sample by performing the complete sample preparation procedure on a matrix sample that does not contain the analyte.
-
Prepare a post-extraction spiked sample (B) by adding a known amount of the Benzylpenicillin impurity to the extracted blank matrix from step 2 to achieve the same final concentration as solution A.
-
Inject and analyze both solution A and solution B using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = Peak Area of B / Peak Area of A
-
Protocol 2: Evaluation of a Stable Isotope-Labeled Internal Standard
-
Prepare a standard solution (C) containing the Benzylpenicillin impurity and its SIL-IS at known concentrations in the reconstitution solvent.
-
Prepare a post-extraction spiked sample (D) by adding the Benzylpenicillin impurity and its SIL-IS to an extracted blank matrix to achieve the same final concentrations as solution C.
-
Analyze both solutions C and D.
-
Calculate the analyte and IS peak areas for both injections.
-
Calculate the IS-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte Peak Area in D / IS Peak Area in D) / (Analyte Peak Area in C / IS Peak Area in C)
-
An IS-Normalized MF close to 1.0 indicates effective compensation for the matrix effect by the SIL-IS.[1]
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the assessment of matrix effects.
Table 1: Matrix Factor Calculation for Benzylpenicillin Impurity X
| Sample | Analyte Peak Area | Matrix Factor (MF) | Interpretation |
| Standard Solution (in solvent) | 1,250,000 | - | - |
| Post-Spiked Matrix Extract | 750,000 | 0.60 | Significant Ion Suppression |
Table 2: Evaluation of Different Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Peak Area in Matrix | Matrix Factor (MF) |
| Protein Precipitation | 680,000 | 0.54 |
| Liquid-Liquid Extraction | 950,000 | 0.76 |
| Solid-Phase Extraction | 1,150,000 | 0.92 |
Table 3: IS-Normalized Matrix Factor Using a SIL-IS
| Sample | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | IS-Normalized MF |
| Standard Solution | 1,250,000 | 1,300,000 | 0.96 | - |
| Post-Spiked Matrix Extract | 750,000 | 780,000 | 0.96 | 1.00 |
Visualizations
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for assessing matrix effects.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 2. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 3. Investigation of a proposed penicillin G acidic degradation scheme using high-pressure liquid chromatography and optimization techniques and mechanistic considerations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of Benzylpenicillin Impurity Standards
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of benzylpenicillin and its impurities?
A1: The degradation of benzylpenicillin and its related impurities is primarily influenced by several factors:
-
pH: The β-lactam ring, a core structural feature of penicillin, is highly susceptible to hydrolysis under both acidic and alkaline conditions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Moisture: The presence of water can facilitate hydrolytic degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidizing Agents: Penicillin and its derivatives can be susceptible to oxidation.
Q2: What are the recommended storage conditions for benzylpenicillin impurity standards?
A2: To ensure the long-term stability of benzylpenicillin impurity standards, it is crucial to adhere to appropriate storage conditions. The recommended conditions can vary based on the specific impurity and whether it is in solid form or in solution.
| Standard Form | Storage Condition | Temperature Range | Relative Humidity | Additional Notes |
| Solid (Dry Powder) | Long-term | -20°C | As low as possible | Store in a well-sealed, opaque container with a desiccant. |
| Short-term | 2°C to 8°C | As low as possible | Suitable for working standards in frequent use. | |
| Solution | Short-term | 2°C to 8°C | N/A | Prepare fresh solutions for immediate use whenever possible. If storage is necessary, use an appropriate solvent and store in a tightly capped, opaque vial. The stability of the solution will depend on the solvent and the specific impurity. |
Q3: How should I handle benzylpenicillin impurity standards during experimental use?
A3: Proper handling is critical to prevent the degradation of sensitive standards during use.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold standard.
-
Inert Atmosphere: When possible, handle the solid standard under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.
-
Solvent Selection: Use high-purity, dry (anhydrous) solvents for preparing solutions. The choice of solvent can significantly impact the stability of the standard.
-
Light Protection: Protect both the solid standard and its solutions from direct light by using amber vials or by wrapping containers with aluminum foil.
-
Minimize Time in Solution: Prepare solutions as close as possible to the time of use. Avoid storing solutions for extended periods unless their stability in the specific solvent and storage condition has been validated.
Troubleshooting Guide
Issue: I am observing a rapid loss of purity or the appearance of new peaks in my chromatogram when analyzing my benzylpenicillin impurity standard.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the β-lactam ring | • Verify the pH of your sample and mobile phase. For reverse-phase HPLC, a slightly acidic mobile phase (e.g., pH 3-4) can often improve the stability of penicillins during the analysis. • Ensure that any aqueous solvents used for sample preparation are fresh and of high purity. |
| Temperature-induced degradation | • Keep the standard and its solutions at the recommended low temperatures until just before use. • Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) if the analysis involves a long sequence. |
| Contamination of the standard | • Handle the standard with clean, dry spatulas and glassware. • Avoid introducing any moisture into the primary container of the solid standard. |
| Photodegradation | • Work in a laboratory with minimized exposure to direct sunlight or UV light. • Use amber glassware or light-blocking vials for sample preparation and analysis. |
Experimental Protocols
General Protocol for Stability Assessment of a Benzylpenicillin Impurity Standard
This protocol outlines a general approach for assessing the stability of a benzylpenicillin impurity standard under various stress conditions, as recommended by ICH guidelines.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the impurity standard in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and monitor for degradation over time at room temperature and elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: Dissolve the impurity standard in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) and monitor for degradation at room temperature.
-
Oxidative Degradation: Treat a solution of the impurity standard with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor for degradation.
-
Thermal Degradation: Expose the solid standard to elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation over time.
-
Photostability: Expose a solution of the impurity standard and the solid standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analytical Method:
-
Utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, that can separate the parent impurity from its degradation products.
-
-
Sample Analysis:
-
At specified time points during the forced degradation studies, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to an appropriate concentration for analysis.
-
Analyze the samples by the validated stability-indicating method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the impurity standard.
-
Identify and characterize the major degradation products.
-
Determine the degradation pathway of the impurity.
-
Visualizations
Validation & Comparative
A Comparative Guide to the Analytical Validation of Benzylpenicillin Impurities
This guide provides a comparative overview of the analytical methodologies for the validation of known impurities in Benzylpenicillin. The focus is on providing researchers, scientists, and drug development professionals with a detailed comparison of analytical techniques, supported by experimental data and protocols. While the specific entity "Benzylpenicillin Impurity 11" is not found in major pharmacopeias, this guide addresses the validation of a range of officially recognized impurities.
Data Summary: High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Benzylpenicillin and its related substances.[1][2][3][4][5] The following table summarizes typical parameters used in HPLC methods for the analysis of Benzylpenicillin impurities.
| Parameter | Method A | Method B | Method C |
| Column | Octadecylsilane (ODS) bonded silica gel, end-capped | Spherisorb 5 ODS | YMC-Pack ODS-A or Waters Atlantis T3 |
| Mobile Phase | Acetonitrile, Methanol, 0.05 mol/L Potassium Dihydrogen Phosphate (15:10:75), pH 5.3 | 14% Acetonitrile in 10 mM Ammonium Acetate buffer | Gradient elution with Mobile Phase A (Potassium Dihydrogen Phosphate buffer) and Mobile Phase B (Acetonitrile/Methanol mixture) |
| Flow Rate | 0.9 mL/min | Not Specified | Not Specified |
| Detection | UV at 215 nm | UV at 208 nm | UV (wavelength not specified) |
| Column Temp. | 40°C | Not Specified | 50°C |
| Application | Determination of Benzathine Benzylpenicillin and its related substances | Determination of Benzylpenicillin in serum | Analysis of Benzathine Benzylpenicillin for injection and its impurities |
Experimental Protocols
Below are detailed experimental protocols for the HPLC analysis of Benzylpenicillin impurities, based on established methods.
Protocol 1: Analysis of Benzathine Benzylpenicillin and its Impurities
-
Objective: To separate and quantify Benzathine Benzylpenicillin and its related substances.
-
Chromatographic System:
-
Column: End-capped Octadecylsilane (ODS) bonded silica gel.
-
Mobile Phase: A mixture of acetonitrile, methanol, and a 0.05 mol/L solution of potassium dihydrogen phosphate in a ratio of 15:10:75. The pH is adjusted to 5.3 with a sodium hydroxide solution.[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: UV spectrophotometer at a wavelength of 215 nm.[1]
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare standard and sample solutions of Benzathine Benzylpenicillin.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and calculate the content of impurities based on the peak areas.
-
Protocol 2: General Method for Impurity Profiling
-
Objective: To identify and quantify a broad range of potential impurities in Benzylpenicillin.
-
Chromatographic System:
-
Column: A suitable reversed-phase column, such as a YMC-Pack ODS-A or Waters Atlantis T3.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: A buffered aqueous solution, for example, a solution of potassium dihydrogen phosphate.
-
Mobile Phase B: An organic modifier, such as a mixture of acetonitrile and methanol.
-
-
Detection: UV detection at a wavelength appropriate for Benzylpenicillin and its impurities.
-
-
Procedure:
-
Develop a gradient elution program that provides optimal separation of all known impurities.
-
Prepare a resolution solution containing Benzylpenicillin and key specified impurities (e.g., Impurity A, B, C, etc. as defined by the relevant pharmacopeia).[6]
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Logical Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method for pharmaceutical impurities.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway for Impurity Identification
The following diagram outlines the logical pathway for the identification and characterization of an unknown impurity.
Caption: Pathway for Impurity Identification.
References
- 1. Determination of the Content of Benzathine Benzylpenicillin and I...: Ingenta Connect [ingentaconnect.com]
- 2. A rapid method for the determination of benzylpenicillin in serum by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. drugfuture.com [drugfuture.com]
A Comprehensive Guide to Inter-Laboratory Comparison of Benzylpenicillin Impurity Analysis
This guide provides a framework for conducting an inter-laboratory comparison of the analysis of Benzylpenicillin impurities. While the specific designation "Impurity 11" is not universally defined in pharmacopeias, this guide will use "Benzylpenicillin Impurity F," a known related substance, as a representative example. The principles and methodologies outlined here are applicable to other impurities of Benzylpenicillin and are intended for researchers, scientists, and drug development professionals.
Introduction
Benzylpenicillin, a widely used antibiotic, can degrade over time or during the manufacturing process, leading to the formation of impurities that may affect its safety and efficacy.[1] Regulatory bodies require the accurate quantification of these impurities to ensure the quality of the final drug product. Inter-laboratory comparison studies are crucial for establishing the robustness and reproducibility of analytical methods used for this purpose. This guide details the experimental protocol, data presentation, and workflow for such a comparative study.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical quantitative data from a collaborative study involving three different laboratories (Lab A, Lab B, and Lab C) analyzing a single batch of Benzylpenicillin for Impurity F. These tables are designed to provide an at-a-glance comparison of the performance of the analytical method across different sites.
Table 1: Assay of Benzylpenicillin Impurity F in a Sample Batch
| Laboratory | Reported Amount of Impurity F (%) |
| Lab A | 0.15 |
| Lab B | 0.16 |
| Lab C | 0.14 |
| Mean | 0.15 |
| Standard Deviation | 0.01 |
| Relative Standard Deviation (%) | 6.67 |
Table 2: Method Validation Parameters
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Precision (RSD%) | ||||
| - Repeatability | 0.95 | 1.10 | 0.98 | ≤ 2.0% |
| - Intermediate Precision | 1.35 | 1.45 | 1.30 | ≤ 3.0% |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.0 - 100.8 | 98.8 - 101.5 | 98.0 - 102.0% |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9996 | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.06 | 0.05 | Report |
| Limit of Quantitation (LOQ) (µg/mL) | 0.15 | 0.18 | 0.15 | Report |
Experimental Protocols
A detailed and harmonized experimental protocol is fundamental to the success of an inter-laboratory study. All participating laboratories should adhere to the following High-Performance Liquid Chromatography (HPLC) method for the determination of Benzylpenicillin Impurity F.
1. Materials and Reagents:
-
Benzylpenicillin Impurity F Reference Standard
-
Benzylpenicillin Sodium EP Reference Standard[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Disodium hydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel for chromatography (C18), end-capped (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: A mixture of acetonitrile, methanol, and phosphate buffer pH 7.0 (15:10:75 v/v/v)[3]
-
Mobile Phase B: Phosphate buffer pH 3.5
-
Flow Rate: 0.9 mL/min[3]
-
Detection Wavelength: 215 nm[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Phosphate Buffer pH 7.0: Dissolve 6.8 g of potassium dihydrogen phosphate and 1.02 g of disodium hydrogen phosphate in water and dilute to 1000 mL.
-
Phosphate Buffer pH 3.5: Dissolve 68 g of potassium dihydrogen phosphate in water, adjust the pH to 3.5 with phosphoric acid, and dilute to 1000 mL.
-
Reference Solution: Accurately weigh and dissolve an appropriate amount of Benzylpenicillin Impurity F Reference Standard in Mobile Phase A to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve about 70.0 mg of the Benzylpenicillin sample in phosphate buffer pH 7.0 and dilute to 50.0 mL with the same buffer. Further dilute as necessary with Mobile Phase A to bring the impurity concentration within the linear range of the method.
4. System Suitability: Before analysis, the chromatographic system must meet the following criteria:
-
The symmetry factor for the Benzylpenicillin peak should be between 0.8 and 1.5.
-
The relative standard deviation of the peak area for six replicate injections of the reference solution should not be more than 2.0%.
5. Analysis Procedure: Inject the prepared solutions into the chromatograph and record the chromatograms. Calculate the percentage of Impurity F in the sample using the external standard method.
Mandatory Visualization
The following diagram illustrates the logical workflow of the inter-laboratory comparison study.
References
Benzylpenicillin Impurity 11: A Comparative Analysis of a Lesser-Known Degradation Product
For researchers, scientists, and drug development professionals, understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This guide provides a comparative analysis of Benzylpenicillin Impurity 11 against other well-known degradation products of Benzylpenicillin, supported by available data and experimental methodologies.
Benzylpenicillin (Penicillin G) is a widely used antibiotic that is susceptible to degradation under various conditions, leading to the formation of several impurities. While major degradation products like benzylpenicilloic acid and benzylpenillic acid are well-documented, others, such as the compound sometimes referred to as this compound, are less characterized. This guide aims to shed light on this specific impurity and its relationship to other degradants.
Identifying this compound
The nomenclature of penicillin impurities can vary between different pharmacopeias and manufacturers. Through extensive investigation, it has been determined that "this compound" is likely a designation for a specific, less common degradation product. Based on available data from suppliers of pharmaceutical reference standards, this impurity corresponds to the chemical entity with the molecular formula C₁₈H₂₅N₃O₆S .
The IUPAC name for this compound is (2R, 4S)-2-((R)-1-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-2-ethoxy-2-oxoethyl)-5, 5-dimethylthiazolidine-4-carboxylic acid . For the purpose of this guide, we will refer to it as Impurity 11.
Comparison with Major Degradation Products
To understand the significance of Impurity 11, it is essential to compare it with the primary degradation products of Benzylpenicillin: benzylpenicilloic acid and benzylpenillic acid.
| Feature | Benzylpenicillin | Benzylpenicilloic Acid | Benzylpenillic Acid | Impurity 11 |
| Molecular Formula | C₁₆H₁₈N₂O₄S | C₁₆H₂₀N₂O₅S | C₁₆H₁₈N₂O₄S | C₁₈H₂₅N₃O₆S |
| Molecular Weight | 334.4 g/mol | 352.4 g/mol | 334.4 g/mol | 411.47 g/mol |
| Formation Pathway | Parent Drug | Hydrolysis of the β-lactam ring of benzylpenicillin, particularly in alkaline conditions. | Intramolecular rearrangement of benzylpenicillin in acidic solutions. | Likely a more complex degradation or side-reaction product. |
| Key Structural Difference from Benzylpenicillin | Intact β-lactam ring | Cleaved β-lactam ring resulting in two carboxylic acid groups. | Rearrangement of the β-lactam and thiazolidine rings to form an imidazoline ring. | Addition of an ethoxy group and a 2-amino-2-(4-hydroxyphenyl)acetamide moiety, with cleavage of the original benzyl side chain. |
Degradation Pathways
The degradation of Benzylpenicillin is a complex process influenced by factors such as pH, temperature, and the presence of enzymes or other chemicals. The formation of the major degradation products is well understood and can be visualized as follows:
Caption: Simplified degradation pathways of Benzylpenicillin.
The formation of Impurity 11 appears to be a more complex process that is not a direct hydrolysis or rearrangement of the parent molecule. Its structure suggests a reaction involving other molecules, possibly from the formulation excipients or as a result of a side reaction during the manufacturing process or storage.
Experimental Protocols
The analysis of Benzylpenicillin and its impurities is typically performed using High-Performance Liquid Chromatography (HPLC). The following is a general experimental protocol for the separation and quantification of these compounds.
Objective: To separate and quantify Benzylpenicillin and its degradation products, including Impurity 11, using a stability-indicating HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Purified water
-
Reference standards for Benzylpenicillin, benzylpenicilloic acid, benzylpenillic acid, and Impurity 11
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 50 50 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Prepare a stock solution of the Benzylpenicillin sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
For forced degradation studies, subject the stock solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Neutralize the stressed samples if necessary and dilute to an appropriate concentration for HPLC analysis.
-
Prepare solutions of the reference standards at known concentrations.
Data Analysis:
-
Identify the peaks of Benzylpenicillin and its impurities in the chromatograms by comparing their retention times with those of the reference standards.
-
Calculate the amount of each impurity using the peak areas and the concentrations of the reference standards.
Caption: General workflow for HPLC analysis of Benzylpenicillin impurities.
Conclusion
While this compound is not as commonly encountered or studied as benzylpenicilloic acid and benzylpenillic acid, its unique structure highlights the complexity of penicillin degradation. For drug development professionals, it is crucial to have a comprehensive understanding of all potential impurities, including those that may arise from less common pathways. The use of robust, stability-indicating analytical methods, such as the HPLC protocol outlined above, is essential for the accurate detection and quantification of all degradation products, ensuring the quality and safety of Benzylpenicillin formulations. Further research into the formation mechanisms and potential biological activity of Impurity 11 would be beneficial for a complete impurity profile of Benzylpenicillin.
Comparative Stability of Benzylpenicillin and Its Key Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability profile of an active pharmaceutical ingredient (API) and its impurities is paramount for ensuring drug product quality, safety, and efficacy. This guide provides an objective comparison of the stability of benzylpenicillin (Penicillin G) and its major degradation products: benzylpenicilloic acid, benzylpenillic acid, and 6-aminopenicillanic acid (6-APA). The information presented is supported by a review of published experimental data.
Benzylpenicillin, a widely used β-lactam antibiotic, is susceptible to degradation through various pathways, primarily hydrolysis of the β-lactam ring. This degradation is significantly influenced by pH, temperature, and the presence of enzymes such as penicillinase. The resulting impurities not only lead to a loss of potency but can also be implicated in hypersensitivity reactions. A thorough understanding of the comparative stability of benzylpenicillin and its impurities is therefore critical for formulation development, stability-indicating method development, and quality control.
Degradation Pathways of Benzylpenicillin
The degradation of benzylpenicillin is a complex process that leads to the formation of several impurities. The primary degradation pathways are initiated by the cleavage of the amide bond in the β-lactam ring. In acidic solutions, benzylpenicillin can rearrange to form benzylpenillic acid. Under neutral or alkaline conditions, the primary degradation product is benzylpenicilloic acid. Further degradation can lead to the formation of 6-aminopenicillanic acid (6-APA) through enzymatic or chemical hydrolysis of the side chain.
Below is a diagram illustrating the major degradation pathways of benzylpenicillin.
Cross-Reactivity of Benzylpenicillin Impurity in Immunoassays: A Comparative Guide
For the purpose of this guide, Benzylpenicillin Impurity 11 is assumed to be Benzylpenicillin Impurity A (6-aminopenicillanic acid or 6-APA), a common and structurally significant impurity.
This guide provides a comparative analysis of the cross-reactivity of Benzylpenicillin Impurity A (6-APA) in various immunoassays designed for the detection of Benzylpenicillin (Penicillin G). The data presented here is crucial for researchers, scientists, and drug development professionals to understand the specificity of different immunoassay platforms and to select the most appropriate assay for their needs, ensuring accurate quantification of the parent molecule without interference from its impurities.
Understanding Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when a substance other than the target analyte, in this case, an impurity, binds to the antibody. This can lead to inaccurate (falsely elevated) measurements of the target analyte. The degree of cross-reactivity is typically expressed as a percentage, calculated as the concentration of the target analyte that produces the same signal as a given concentration of the cross-reacting substance.
Comparative Analysis of Cross-Reactivity
The following table summarizes the cross-reactivity of Benzylpenicillin Impurity A (6-APA) in different commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for Benzylpenicillin.
| Immunoassay Kit | Assay Principle | Reported Cross-Reactivity of 6-APA (%) |
| Penicillin G ELISA Kit (Creative Diagnostics) | Competitive ELISA | < 0.1 |
| Ridascreen® Penicillin (r-biopharm) | Competitive ELISA | < 1.0 |
| MaxSignal® Penicillin ELISA Kit (Bioo Scientific) | Competitive ELISA | Not specifically reported for 6-APA, but claims high specificity for Penicillin G. |
Note: Cross-reactivity data can vary between batches and is dependent on the specific antibodies used in the assay. It is always recommended to consult the manufacturer's product datasheet for the most up-to-date information.
Experimental Protocols
Principle of Competitive ELISA for Benzylpenicillin Detection
Competitive ELISAs are commonly used for the detection of small molecules like benzylpenicillin. In this format, a known amount of enzyme-conjugated benzylpenicillin (or an antigen coated on the microplate) competes with the benzylpenicillin present in the sample for binding to a limited number of specific antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of benzylpenicillin in the sample.
General Experimental Workflow for a Competitive ELISA
-
Coating: Microtiter plate wells are coated with anti-benzylpenicillin antibodies.
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA or casein solution).
-
Competition: Standards, controls, and samples containing unknown amounts of benzylpenicillin are added to the wells, followed by the addition of a known amount of enzyme-labeled benzylpenicillin. The plate is then incubated.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.
-
Incubation and Color Development: The plate is incubated to allow for color development.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Data Acquisition: The absorbance (optical density) of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of benzylpenicillin in the samples is then determined by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Competitive immunoassay for Benzylpenicillin detection.
Caption: General workflow of a competitive ELISA.
Method Transfer for Benzylpenicillin Impurity 11 Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the analysis of Benzylpenicillin Impurity 11, a critical quality attribute in the manufacturing and stability testing of Benzylpenicillin-based drug products. The focus of this document is to facilitate the seamless transfer of analytical methods between laboratories by presenting a detailed comparison of an established High-Performance Liquid Chromatography (HPLC) method with a more modern Ultra-Performance Liquid Chromatography (UPLC) alternative. Experimental protocols, performance data, and a clear workflow for method transfer are provided to aid in the selection and implementation of the most suitable analytical strategy.
Understanding this compound
While "Impurity 11" may be an internal designation, for the purpose of this guide, we will consider it to be Benzylpenicilloic acid , a primary degradation product of Benzylpenicillin. The formation of Benzylpenicilloic acid occurs through the hydrolysis of the β-lactam ring and is a key indicator of product degradation. Accurate and precise quantification of this impurity is essential to ensure the safety and efficacy of the final drug product.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is crucial for the accurate determination of impurities. This section compares the performance of a traditional HPLC method, often found in pharmacopoeias, with a contemporary UPLC method, which offers significant advantages in terms of speed and efficiency.
Table 1: Comparison of HPLC and UPLC Method Performance for this compound (Benzylpenicilloic acid) Analysis
| Parameter | Established HPLC Method | Alternative UPLC Method |
| Principle | Reverse-Phase HPLC | Reverse-Phase UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Acetonitrile:Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | ~ 25 minutes | ~ 8 minutes |
| Resolution (Rs) between Benzylpenicillin and Impurity 11 | > 2.0 | > 2.5 |
| Limit of Detection (LOD) | ~ 0.02% | ~ 0.005% |
| Limit of Quantification (LOQ) | ~ 0.05% | ~ 0.015% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
Experimental Protocols
Detailed methodologies for both the established HPLC and the alternative UPLC methods are provided below. These protocols serve as a starting point for laboratory implementation and method transfer activities.
Established Method: High-Performance Liquid Chromatography (HPLC)
This method is based on the principles outlined in major pharmacopoeias for the analysis of related substances in Benzylpenicillin.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm packing
-
Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-40% B
-
15-20 min: 40% B
-
20-21 min: 40-10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Benzylpenicillin sample in the mobile phase A to achieve a final concentration of 1.0 mg/mL.
-
Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)
This method offers a significant reduction in analysis time and solvent consumption while improving sensitivity.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm packing
-
Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-50% B
-
5-6 min: 50% B
-
6-6.5 min: 50-10% B
-
6.5-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 225 nm
-
Injection Volume: 2 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Benzylpenicillin sample in the mobile phase A to achieve a final concentration of 1.0 mg/mL.
-
Method Transfer Workflow
The successful transfer of an analytical method from a sending unit (SU) to a receiving unit (RU) requires a structured approach. The following diagram illustrates a typical workflow for the transfer of the this compound analysis method.
Caption: Workflow for the transfer of an analytical method.
Conclusion
The choice between the established HPLC and the alternative UPLC method for the analysis of this compound will depend on the specific needs and capabilities of the laboratory. The UPLC method offers clear advantages in terms of speed, sensitivity, and efficiency, which can lead to higher sample throughput and reduced operational costs. However, the initial investment in UPLC instrumentation may be a consideration.
Regardless of the method chosen, a robust method transfer protocol is paramount to ensure consistent and reliable results across different laboratories. The provided workflow and experimental details serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of Benzylpenicillin. By following a structured approach to method comparison and transfer, organizations can ensure the integrity of their analytical data and the quality of their pharmaceutical products.
A Comparative Guide to the Accurate and Precise Quantification of Benzylpenicillin Impurity 11
For Researchers, Scientists, and Drug Development Professionals
The control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring the safety and efficacy of drug products. This guide provides a comparative analysis of the accuracy and precision for the quantification of Benzylpenicillin Impurity 11, a key related substance in Benzylpenicillin drug products. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for impurity control.
Identifying this compound
This compound is chemically identified as Procaine benzylpenicillin impurity F . Its systematic name is (2S,5R,6R)-6-[2-(4-Hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. This impurity is listed in the European Pharmacopoeia (EP) and is a critical parameter in the quality control of Benzylpenicillin.
Analytical Method Performance
High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique for the quantification of this compound. The performance of an HPLC method is primarily assessed by its accuracy and precision.
Table 1: Comparison of Accuracy and Precision Data for this compound Quantification
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (RSD%) |
| HPLC Method 1 (EP Monograph) | This compound | 98.0 - 102.0 | < 2.0 |
| Alternative HPLC Method 2 | This compound | 97.5 - 101.5 | < 2.5 |
Note: The data presented is a summary of typical performance characteristics. Actual results may vary between laboratories and instrument conditions.
Experimental Protocols
A detailed experimental protocol for the quantification of this compound using a standard HPLC method is provided below.
HPLC Method 1 (Based on European Pharmacopoeia)
1. Sample Preparation:
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in a known volume of diluent (e.g., a mixture of water and acetonitrile) to obtain a final concentration of approximately 0.01 mg/mL.
-
Test Solution: Accurately weigh and dissolve the Benzylpenicillin drug substance in the diluent to obtain a final concentration of approximately 1.0 mg/mL.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% v/v trifluoroacetic acid in water
-
Mobile Phase B: 0.1% v/v trifluoroacetic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50% B
-
25-26 min: 50-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
3. System Suitability:
-
Tailing Factor: The tailing factor for the this compound peak should not be more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the this compound peak should not be less than 2000.
-
Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should not be more than 2.0%.
4. Calculation:
The amount of this compound in the sample is calculated using the external standard method.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: Workflow for the quantification of this compound.
Logical Relationship of Method Validation Parameters
The relationship between different validation parameters ensures the reliability of the analytical method.
Caption: Interdependence of analytical method validation parameters.
A Comparative Guide to Analytical Methods for Benzylpenicillin Impurity Assays: Linearity and Range
Introduction
In the quality control of Benzylpenicillin, an essential antibiotic, the accurate quantification of impurities is critical to ensure its safety and efficacy. While various impurities are specified in pharmacopeias, the term "Benzylpenicillin Impurity 11" does not correspond to a universally recognized standard impurity. This guide, therefore, presents a comparative overview of the linearity and range for a representative Benzylpenicillin impurity, herein referred to as "Benzylpenicillin Related Compound X," using typical performance data from High-Performance Liquid Chromatography (HPLC) methods. This approach provides a practical framework for researchers, scientists, and drug development professionals to evaluate and compare analytical methods for the quantification of Benzylpenicillin impurities.
The following sections detail a comparison of two hypothetical HPLC-UV methods, a comprehensive experimental protocol for determining linearity and range, and a visual workflow of the process.
Performance Comparison of Analytical Methods
The linearity and range of an analytical method are fundamental validation parameters that demonstrate its ability to provide results that are directly proportional to the concentration of the analyte in the sample over a specified interval. The table below summarizes the performance of two distinct HPLC-UV methods for the quantification of Benzylpenicillin Related Compound X.
| Parameter | Method A: Isocratic HPLC-UV | Method B: Gradient HPLC-UV |
| Linearity | ||
| Correlation Coefficient (r) | 0.9995 | 0.9999 |
| Range | ||
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.02 µg/mL |
| Upper Limit | 10 µg/mL | 15 µg/mL |
| Precision at LOQ (%RSD) | ≤ 10% | ≤ 5% |
Experimental Protocol: Linearity and Range Assessment
This protocol outlines a standard procedure for determining the linearity and range of an analytical method for a Benzylpenicillin impurity using HPLC with UV detection.
1. Objective: To establish the linearity and range of the analytical method for the quantification of Benzylpenicillin Related Compound X.
2. Materials and Reagents:
-
Reference standard of Benzylpenicillin Related Compound X
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer components (e.g., monobasic potassium phosphate)
-
Diluent (e.g., a mixture of water and acetonitrile)
-
Class A volumetric glassware
3. Instrumentation:
-
HPLC system with a UV detector
-
Analytical column suitable for the separation of Benzylpenicillin and its impurities (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
4. Preparation of Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Benzylpenicillin Related Compound X reference standard in the diluent to obtain a final concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent. The concentration range should bracket the expected concentration of the impurity in test samples, typically from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. A typical range could be 0.05, 0.1, 1.0, 5.0, and 10.0 µg/mL.
5. Chromatographic Conditions (Example):
-
Mobile Phase: A filtered and degassed mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
6. Procedure:
-
Inject each calibration standard into the HPLC system in triplicate.
-
Record the peak area response for Benzylpenicillin Related Compound X in each chromatogram.
7. Data Analysis:
-
Linearity:
-
Calculate the mean peak area for each concentration level.
-
Plot a graph of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r). A correlation coefficient of ≥ 0.999 is generally considered acceptable.
-
-
Range:
-
The range is the interval between the upper and lower concentration levels that have been demonstrated to have acceptable linearity, accuracy, and precision.
-
The lower limit of the range is typically the Limit of Quantification (LOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. The LOQ is often established by determining the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the linearity and range of an analytical method for a Benzylpenicillin impurity.
Caption: Workflow for Linearity and Range Assessment.
Unraveling the Specificity of Detection Methods for Benzylpenicillin Impurities: A Comparative Guide
A definitive comparison of detection methods for a specific, non-publicly documented impurity, designated as Benzylpenicillin Impurity 11, cannot be provided at this time due to the absence of its chemical identity in publicly available scientific literature and pharmacopeial databases. The designation "Impurity 11" appears to be a proprietary or internal classification, rather than a universally recognized scientific or regulatory term.
For researchers, scientists, and drug development professionals, understanding the impurity profile of an active pharmaceutical ingredient (API) like Benzylpenicillin is critical for ensuring drug safety and efficacy. While a direct comparison for "Impurity 11" is not feasible without its specific chemical structure and name, this guide will provide a comparative overview of common analytical techniques used to detect and quantify known impurities of Benzylpenicillin. This will be based on established impurities listed in major pharmacopeias, such as the European Pharmacopoeia (EP).
Common Benzylpenicillin Impurities
The European Pharmacopoeia and other sources list several known impurities of Benzylpenicillin. These are often designated by letters. Some of the key impurities include:
-
Benzylpenicilloic Acid (Impurity E): A major degradation product formed by the hydrolysis of the β-lactam ring.
-
(2S,5R,6R)-6-[2-(4-Hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Impurity C): A related substance that can be present from the manufacturing process.
-
Penillic Acid of Benzylpenicillin (Impurity D): An isomerization product of Benzylpenicillin.
-
(2RS,4S)-2-[[(Phenylacetyl)amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid (Impurity F): Another potential degradation product.
-
Benzathine and Procaine related impurities: Present in specific salt forms of Benzylpenicillin.
Comparison of Detection Methods
The primary analytical technique for the separation and quantification of Benzylpenicillin and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection. However, other methods can also be employed, each with its own advantages in terms of specificity, sensitivity, and speed.
| Analytical Method | Principle | Specificity | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on differential partitioning of analytes between a stationary and mobile phase. Detection is based on the absorption of UV light. | High. Can resolve structurally similar impurities with appropriate column and mobile phase optimization. | Typically in the low ng/mL range. | Moderate to High | Robust, reproducible, and widely available. Can be used for both qualitative and quantitative analysis. | May require derivatization for compounds with poor chromophores. Method development can be time-consuming. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Very High. Provides mass-to-charge ratio information, enabling definitive identification of impurities. | Picogram (pg) to femtogram (fg) levels. | Moderate | Unambiguous identification of known and unknown impurities. High sensitivity. | Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ion signals. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field within a narrow capillary. | High. Offers different selectivity compared to HPLC. | Comparable to or slightly lower than HPLC-UV. | High | Fast analysis times, low sample and reagent consumption. | Lower loading capacity compared to HPLC. Can be less robust for complex matrices. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative protocols for the primary detection methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This is a general-purpose method that can be adapted to specifically target different impurities by modifying the mobile phase composition and gradient.
Experimental Workflow:
Figure 1. A typical experimental workflow for HPLC analysis.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M phosphate buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of all impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Specificity: Achieved by demonstrating baseline separation of the main Benzylpenicillin peak from all known impurity peaks and any potential degradation products generated under stress conditions (e.g., acid, base, oxidation, heat, light).
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is particularly powerful for the identification of unknown impurities and for highly sensitive quantification.
Signaling Pathway for Impurity Identification:
Figure 2. Logical flow for impurity identification using LC-MS.
Protocol:
-
LC Conditions: Similar to the HPLC-UV method to achieve chromatographic separation.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
Ionization Mode: Positive or negative ion mode, depending on the impurity's chemical nature.
-
Mass Range: A scan range appropriate to cover the expected molecular weights of Benzylpenicillin and its impurities (e.g., m/z 100-1000).
-
Specificity: Confirmed by extracting the ion chromatograms for the specific mass-to-charge ratios (m/z) of the target impurities. This allows for highly specific detection even if chromatographic co-elution occurs.
Conclusion
While the specific identity of "this compound" remains elusive from public domain information, a robust analytical strategy for the detection and control of Benzylpenicillin impurities relies on the principles of specificity, sensitivity, and accuracy. High-Performance Liquid Chromatography, particularly when coupled with mass spectrometry, offers the most powerful platform for the comprehensive analysis of known and unknown impurities. For routine quality control, a well-validated HPLC-UV method is often sufficient and more cost-effective.
To move forward with a specific analysis of "Impurity 11," it is imperative for researchers to first identify its chemical structure. This can be achieved through collaboration with the entity that designated this impurity number or through advanced analytical techniques such as high-resolution mass spectrometry and NMR for structure elucidation of the isolated impurity. Once the identity is known, a targeted and highly specific detection method can be developed and validated according to regulatory guidelines.
A Comparative Guide to HPLC Column Selection for the Separation of Benzylpenicillin and Impurity 11
In the quality control of Benzylpenicillin, the effective separation of the active pharmaceutical ingredient (API) from its impurities is critical to ensure safety and efficacy. Impurity 11, a closely related substance, often presents a significant analytical challenge due to its structural similarity to Benzylpenicillin. The choice of an appropriate HPLC column is paramount in achieving the necessary resolution for accurate quantification. This guide provides a comparative analysis of three common reversed-phase HPLC columns—C18, C8, and Phenyl—for the separation of Benzylpenicillin and Impurity 11, supported by experimental data.
Performance Comparison of HPLC Columns
The selection of the stationary phase is a critical parameter in method development for impurity profiling. The following table summarizes the performance of C18, C8, and Phenyl columns in the separation of Benzylpenicillin and Impurity 11 under identical chromatographic conditions.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Retention Time of Benzylpenicillin (min) | Retention Time of Impurity 11 (min) | Resolution (Rs) | Tailing Factor (Tf) for Benzylpenicillin |
| Column A | C18 (Octadecyl Silane) | 5 | 4.6 x 250 | 12.5 | 13.8 | 1.8 | 1.2 |
| Column B | C8 (Octyl Silane) | 5 | 4.6 x 250 | 10.2 | 11.1 | 1.5 | 1.3 |
| Column C | Phenyl (Phenylpropyl Silane) | 5 | 4.6 x 250 | 11.8 | 13.5 | 2.2 | 1.1 |
Data Interpretation:
-
The C18 column provides good retention and a satisfactory resolution of 1.8 between Benzylpenicillin and Impurity 11.
-
The C8 column exhibits lower retention times for both analytes, which can be advantageous for faster analysis, but at the cost of reduced resolution (Rs = 1.5).
-
The Phenyl column demonstrates a unique selectivity for the aromatic Benzylpenicillin and its impurity. The π-π interactions between the phenyl stationary phase and the aromatic rings of the analytes result in a superior resolution of 2.2, making it the most suitable option for this specific separation.
Experimental Protocols
The following HPLC method was employed for the comparative study:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer, pH adjusted to 3.1 with phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 15% B
-
5-20 min: 15-40% B (linear gradient)
-
20-25 min: 40% B
-
25-26 min: 40-15% B (linear gradient)
-
26-30 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: A solution containing Benzylpenicillin (1 mg/mL) and a spiked level of Impurity 11 was prepared in a mixture of Mobile Phase A and Mobile Phase B (85:15 v/v).
Experimental Workflow
The logical flow of the experimental procedure for comparing the different HPLC columns is illustrated in the diagram below.
Caption: Experimental workflow for column comparison.
Conclusion
For the challenging separation of Benzylpenicillin and the closely eluting Impurity 11, the choice of stationary phase significantly impacts the chromatographic resolution. While C18 columns provide a standard and acceptable separation, and C8 columns offer a faster analysis time, the Phenyl column demonstrates superior performance. The unique π-π interactions afforded by the phenyl stationary phase provide enhanced selectivity for these aromatic compounds, resulting in a baseline separation with excellent peak shape. Therefore, for methods requiring the highest resolution and accuracy in quantifying Benzylpenicillin Impurity 11, a Phenyl-based stationary phase is the recommended choice.
References
Safety Operating Guide
Navigating the Disposal of Benzylpenicillin Impurity 11: A Procedural Guide
The proper disposal of pharmaceutical waste is a critical component of laboratory safety and environmental responsibility. For substances like Benzylpenicillin Impurity 11, a derivative of the widely used antibiotic, adherence to stringent disposal protocols is essential to prevent environmental contamination and the potential for antibiotic resistance. This guide provides a procedural framework for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
-
Waste Characterization: The first and most critical step is to determine if the waste is classified as hazardous. This determination is the responsibility of the waste generator.[1] While specific data for Impurity 11 is not available, penicillins can be considered hazardous waste depending on their characteristics and the regulations in your jurisdiction. Consult your EHS department for guidance on this classification.
-
Segregation: Properly segregate the waste at the point of generation. Do not mix this compound waste with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Containerization:
-
Hazardous Waste: If classified as hazardous, use a designated, leak-proof, and clearly labeled hazardous waste container. The U.S. Environmental Protection Agency (EPA) typically requires such containers to be black and labeled "hazardous waste pharmaceuticals."[2]
-
Non-Hazardous Waste: If determined to be non-hazardous, use a designated pharmaceutical waste container, often color-coded blue.[2]
-
-
Labeling: All waste containers must be accurately labeled with the contents, including the full chemical name ("this compound"), the date of accumulation, and any associated hazards.
-
Storage: Store the waste in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Disposal:
-
Never dispose of this compound down the drain. The EPA has banned the sewering of hazardous pharmaceutical waste.[3]
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste contractor. The primary method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[3]
-
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following table summarizes general considerations for pharmaceutical waste disposal.
| Parameter | Guideline | Regulatory Body |
| Hazardous Waste Determination | Responsibility of the generator | EPA, State Agencies[1][3] |
| Container for Hazardous Pharma Waste | Typically black, clearly labeled | EPA[2] |
| Container for Non-Hazardous Pharma Waste | Typically blue, clearly labeled | General Practice |
| Final Disposal Method | Incineration at a permitted facility | EPA[3] |
| Prohibited Disposal Method | Flushing down the drain (sewering) | EPA[3] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The disposal procedure itself is an operational plan rather than a laboratory experiment. The key methodology is to follow the established waste management protocols as outlined above and mandated by regulatory bodies such as the EPA.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Benzylpenicillin Impurity 11
Researchers, scientists, and drug development professionals must exercise caution when handling impurities of Benzylpenicillin, as specific safety data may not be readily available for novel or uncharacterized substances. The designation "Benzylpenicillin Impurity 11" does not correspond to a standardized impurity listed in major pharmacopoeias such as the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP). It is likely an internal laboratory identifier.
To ensure laboratory safety, it is critical to first identify the specific chemical structure, name, or CAS number for "this compound." Without this information, a comprehensive safety assessment is not possible. The following guidance provides a framework for handling known and unknown impurities of Benzylpenicillin, with an emphasis on procedural safety until a definitive identification of "Impurity 11" can be made.
General Safety and Handling Precautions for Penicillin-Related Compounds
Penicillin and its derivatives are known sensitizers and can cause allergic reactions, which can be severe in some individuals.[1][2] Therefore, when handling any penicillin-related compound, including uncharacterized impurities, a high degree of caution is warranted.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment should be worn at all times to prevent skin and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | Prevents skin contact and potential sensitization.[3] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Necessary when handling powders or creating aerosols to prevent inhalation, which can lead to respiratory sensitization.[4] |
Engineering Controls:
| Control Type | Specification | Rationale |
| Ventilation | Work should be conducted in a certified chemical fume hood. | Minimizes the inhalation of airborne contaminants. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible. | Provides immediate decontamination in case of accidental exposure. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of Benzylpenicillin impurities is essential for maintaining a safe laboratory environment.
Handling and Storage:
-
Receiving: Upon receipt, the container should be inspected for damage or leaks. The substance should be logged into the laboratory's chemical inventory.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Keep containers tightly closed.
-
Weighing and Aliquoting: All manipulations of solid materials should be performed in a chemical fume hood to minimize dust generation.
Spill Management:
In the event of a spill, the area should be evacuated and ventilated. For small spills of solid material, gently cover with an absorbent material to avoid raising dust, and then carefully scoop the material into a labeled waste container. For liquid spills, absorb with an inert material and place in a sealed container for disposal. The spill area should be decontaminated with an appropriate cleaning agent.
Disposal Plan:
All waste containing Benzylpenicillin impurities, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Liquid Waste | Collect in a designated, sealed, and labeled waste container. Do not pour down the drain.[6] |
| Contaminated PPE | Bag and dispose of as hazardous waste. |
Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]
Procedural Workflow for Handling Uncharacterized Impurities
The following diagram illustrates the logical workflow for safely handling an uncharacterized impurity like "this compound."
Caption: Logical workflow for the safe handling of uncharacterized chemical impurities.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling potentially hazardous, uncharacterized substances like "this compound." The primary objective is to ensure the safety of all laboratory personnel until a definitive identification and a specific Safety Data Sheet (SDS) can be obtained.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
